Clarithromycin, a 14-membered macrolide antibiotic, functions by binding to the 50S subunit of the bacterial ribosome [1] [2]. This binding site is on the ribosomal RNA, a highly conserved structural component across bacterial species, which contributes to the drug's broad-spectrum activity [2].
The table below summarizes the key aspects of this mechanism:
| Aspect | Detailed Description |
|---|---|
| Molecular Target | 50S ribosomal subunit [3] [2]. |
| Primary Effect | Inhibition of protein synthesis by blocking the translocation of the growing peptide chain [3]. |
| Functional Outcome | Disruption of the peptidyltransferase activity, preventing the addition of new amino acids to the chain [2]. |
| Overall Effect | Bacteriostatic (inhibits growth); can be bactericidal (kills bacteria) at high concentrations [3] [2]. |
Advanced kinetic studies, such as those using the puromycin reaction assay, have shown that this compound acts as a slow-binding, mixed-type inhibitor of the ribosome's peptidyltransferase center. It primarily affects the first peptide bond formation and influences the ribosomal interaction with initiation factors [4].
To study this compound's mechanism in a research setting, specific functional and binding assays are employed.
This assay tests the inhibition of peptidyltransferase (PTase) activity [4]:
The workflow for this functional assay can be visualized as follows:
Experimental workflow for puromycin reaction assay
Researchers can also directly study how this compound binds to its target using fluorescently labeled compounds [5]:
This compound's activity is significantly influenced by its unique pharmacokinetics, characterized by nonlinearity and the formation of an active metabolite.
| Feature | Description | Clinical/Research Significance |
|---|---|---|
| Autoinhibition | This compound inhibits the CYP3A4 enzyme, gradually inhibiting its own metabolism and that of other drugs [6] [7]. | Leads to nonlinear pharmacokinetics; complicates dosing predictions and increases risk of drug-drug interactions [6] [7]. |
| Active Metabolite | Metabolized in the liver to 14-(R)-hydroxy-clarithromycin [6]. | Metabolite retains antibacterial activity and can work synergistically with the parent compound, enhancing overall efficacy [6] [3]. |
| Post-Antibiotic Effect | Antibacterial activity persists for some time after drug levels fall below the MIC [3]. | Allows for less frequent dosing regimens and aids in reducing bacterial regrowth [3]. |
In mammalian cells, this compound exhibits effects beyond its antibacterial action:
For drug development professionals, several clinical properties are critical:
The formation and presence of 14-hydroxy-clarithromycin introduce significant complexity to clarithromycin's pharmacokinetic profile.
The following diagram illustrates the metabolic pathway and the key autoinhibition mechanism:
This compound Metabolism and Autoinhibition
The 14-hydroxy metabolite is not merely active; it often demonstrates potency comparable to or even greater than the parent drug against certain bacteria, and their combination leads to enhanced antibacterial effects [2].
The table below summarizes quantitative data on the activity of this compound and its metabolite, both alone and in combination, against key pathogens.
| Pathogen | This compound MIC₉₀ (mg/L) | 14-OH Metabolite MIC₉₀ (mg/L) | Combination (2:1) MIC₉₀ (mg/L) | Interaction Type |
|---|---|---|---|---|
| Haemophilus influenzae [3] [4] | 8.0 | 2.0 | 0.25 - 2.0 | Additive (92%), Synergistic (8%) |
| *Legionella* spp. [5] | 0.5 | 0.5 | 0.25 | Additive (61%) |
| Helicobacter pylori (with Amoxicillin) [6] | - | - | - | Additive (7 of 22 isolates) |
The "checkerboard" technique is the standard method used in the cited research to determine the interaction between this compound and its metabolite.
The workflow for the primary synergy testing method is visualized below:
Checkerboard Synergy Testing Workflow
The unique properties of the 14-hydroxy-clarithromycin metabolite have several critical implications:
This compound, a 14-membered macrolide antibiotic, exhibits a unique pharmacokinetic profile characterized by excellent tissue penetration and intracellular accumulation. While traditionally utilized for its antimicrobial properties against respiratory pathogens, emerging research has revealed significant immunomodulatory potential that extends its therapeutic relevance beyond infectious diseases. The molecule's lipophilic nature and chemical structure enable efficient distribution throughout body tissues, particularly in the pulmonary system where it achieves concentrations substantially higher than simultaneous plasma levels. This tissue-directed distribution underpins both its antimicrobial efficacy and its recently investigated anti-cancer properties and immunomodulatory applications.
Recent research has increasingly focused on the non-antimicrobial effects of this compound, particularly its ability to modulate inflammatory responses and influence tumor microenvironments. Evidence suggests that this compound accumulates preferentially in immune cells, including macrophages and neutrophils, where it alters cytokine production and cellular signaling pathways. These properties have prompted investigation into this compound repurposing for oncology applications, particularly for KRAS-mutant lung adenocarcinoma, where it has demonstrated preventive efficacy in preclinical models by modulating the tumor microenvironment and reshaping microbiome interactions [1]. Understanding the precise mechanisms of this compound's tissue penetration and intracellular accumulation provides critical insights for optimizing its clinical application in both infectious and non-infectious diseases.
This compound demonstrates highly variable tissue penetration depending on the anatomical site, dosage form, and concomitant medications. The following table summarizes key pharmacokinetic parameters across different tissues and formulations:
Table 1: this compound Tissue Penetration Pharmacokinetic Parameters
| Tissue/Compartment | Dosage Regimen | Cmax (mg/L) | AUC0-24 (mg·h/L) | Tissue-to-Plasma Ratio | Reference |
|---|---|---|---|---|---|
| Plasma (CLA-IR) | 500 mg single dose | 2.59 | 42.1 | 1.0 (reference) | [2] |
| Plasma (CLA-ER) | 15 mg/kg daily with rifampin | 0.4 | 3.9 | 1.0 (reference) | [2] |
| Lung Epithelial Lining Fluid | Multiple dosing | ~10x plasma | N/A | ~10:1 | [3] |
| Skeletal Muscle (free drug) | 250 mg single dose | N/A | N/A | 0.42 (fAUC) | [4] |
| Subcutaneous Tissue (free drug) | 250 mg single dose | N/A | N/A | 0.29 (fAUC) | [4] |
| Skeletal Muscle (free drug) | 500 mg BID (steady state) | N/A | N/A | 0.41 (fAUC) | [4] [5] |
| Subcutaneous Tissue (free drug) | 500 mg BID (steady state) | N/A | N/A | 0.39 (fAUC) | [4] [5] |
Formulation Considerations: The extended-release formulation (CLA-ER) demonstrates different distribution characteristics compared to immediate-release (CLA-IR). When co-administered with rifampin, a potent CYP3A4 inducer, CLA-ER (15 mg/kg) showed a 79% decrease in Cmax and 88% decrease in AUC compared to historical data in healthy volunteers not taking enzyme inducers [2]. This suggests that extended-release formulations may be more susceptible to drug interactions involving metabolic enzymes.
Interstitial Fluid Concentrations: Research using microdialysis techniques has quantified this compound penetration into interstitial fluid of soft tissues. The free drug fraction (pharmacologically active) in interstitial space was approximately 30-40% of simultaneous plasma concentrations across both single-dose and multiple-dose regimens [4] [5]. This method provides particularly valuable data as it specifically measures unbound drug in the extracellular space, which is the primary site of infection for most extracellular pathogens.
Dosing Regimen Impact: Multiple dosing of this compound results in prolonged half-life in both plasma and tissues (approximately 4 hours after repetitive administration compared to 2 hours after single dose) [4]. This accumulation effect enables once or twice daily dosing regimens while maintaining therapeutic tissue concentrations. The post-antibiotic effect of this compound further enhances its efficacy despite fluctuating tissue concentrations.
Table 2: Comparison of this compound Formulations and Drug Interaction Effects
| Parameter | CLA-IR (7.5 mg/kg) | CLA-ER (15 mg/kg) | CLA-ER + Rifampin |
|---|---|---|---|
| Cmax (mg/L) | 0.95 | 0.4 (-58%) | 0.4 (-79% vs. healthy volunteers) |
| AUC (mg·h/L) | 2.9 | 3.9 (+30%) | 3.9 (-88% vs. healthy volunteers) |
| Time above MIC (0.25 mg/L) | ~240 minutes | ~465 minutes | ~465 minutes |
| Metabolic Impact | Standard CYP3A4 metabolism | Potentially less enzyme saturation | Enhanced CYP3A4 metabolism |
This compound exhibits pronounced intracellular accumulation, particularly within phagocytic cells, through several specialized mechanisms:
Lysosomal Trapping: The weak base properties of this compound (pKa ≈ 8.99) facilitate its passive diffusion across cell membranes in their uncharged form. Within acidic intracellular compartments like lysosomes and phagolysosomes (pH 4.5-5.5), the molecule becomes protonated and positively charged, thereby preventing its efflux and resulting in concentrative accumulation. This ion-trapping mechanism enables this compound to achieve intracellular concentrations 10- to 40-fold higher than extracellular levels in various immune cells [3].
Membrane Transporters: this compound interacts with specific solute carrier organic anion transporters (SLCOB1 and SLCOB3), which facilitate its cellular uptake [6]. Additionally, the drug influences P-glycoprotein (Pgp) efflux transporter activity, which may alter its own distribution and that of concomitantly administered drugs. When combined with rifampin (a Pgp inducer), this compound's Pgp inhibition creates a complex drug-drug interaction that modulates tissue distribution patterns [2].
hERG1 Potassium Channel Binding: In colorectal cancer cells, this compound directly binds to the hERG1 potassium channel, preferentially interacting with closed channel conformations [6]. This unique interaction inhibits the formation of a macromolecular complex between hERG1 and the p85 subunit of PI3K, thereby modulating downstream signaling pathways including Akt phosphorylation and autophagy regulation.
The intracellular accumulation of this compound significantly influences immune cell functions through multiple mechanisms:
Macrophage Polarization: this compound promotes an anti-inflammatory phenotype in macrophages, reducing production of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α [7] [3]. This shift in macrophage polarization contributes to the resolution of excessive inflammation in chronic airway diseases.
Neutrophil Function Modulation: this compound significantly reduces neutrophil chemotaxis and activation by inhibiting the production of key chemoattractants like IL-8 and granulocyte-macrophage colony-stimulating factor (GM-CSF) from structural cells and macrophages [7]. This effect is particularly beneficial in neutrophil-dominated inflammatory conditions such as diffuse panbronchiolitis and severe asthma.
T-cell Differentiation: At the immunological level, this compound impairs Th17 cell differentiation through inhibition of the ERK signaling pathway and reduction in phosphorylation of p90-S6-kinase [8]. This directly impacts the formation of tissue-resident memory T cells (Trm), potentially explaining the compromised immune response to rechallenge infection observed in macrolide-treated experimental models.
The following diagram illustrates the primary mechanisms of this compound cellular uptake and intracellular actions:
Microdialysis represents the gold standard methodology for measuring free drug concentrations in tissue interstitial fluid, providing critical pharmacologically relevant data:
Probe Implantation and Calibration: The technique involves inserting a CMA12 microdialysis probe (20,000 molecular weight cutoff) into target tissues (subcutaneous adipose tissue, skeletal muscle) under aseptic conditions [4]. Following a 60-minute equilibration period, the system is perfused with Ringer's solution at a flow rate of 1.5 μL/min using a precision pump. Retrodialysis calibration is performed before each experiment by adding this compound (5 mg/L) to the perfusion fluid and calculating individual recovery rates using the formula: Recovery (%) = 100 - (100 × Cdialysate/Cperfusate) [4].
Sample Collection and Analysis: Microdialysates are collected at predetermined intervals (20-minute intervals from 0-4 hours, 30-minute intervals from 4-8 hours) alongside simultaneous plasma sampling [4]. This compound concentrations in microdialysates and plasma are quantified using validated high-performance liquid chromatography (HPLC) with electrochemical detection. The lower limit of quantification is 0.04 mg/L for plasma and 0.012 mg/L for microdialysates, with intraday and interday inaccuracy <9% and imprecision <12% [4].
Data Interpretation and Calculations: Absolute interstitial concentrations are calculated using the formula: Interstitial concentration = 100 × (Cdialysate/recovery). Protein binding is determined individually for each subject using ultrafiltration techniques with correction for membrane binding (approximately 5%) [4]. Pharmacokinetic parameters including AUC, Cmax, and tissue-to-plasma ratios are calculated using specialized software such as Kinetica (version 3.0).
In vitro systems provide controlled environments for investigating this compound's intracellular accumulation and immunomodulatory mechanisms:
Immune Cell Culture Protocols: Human peripheral blood monocytes or THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum [7] [3]. For macrophage differentiation, cells are treated with phorbol myristate acetate (PMA) or macrophage colony-stimulating factor (M-CSF) for 5-7 days. This compound is typically tested across a concentration range of 1-50 μg/mL, reflecting therapeutic tissue levels achieved in clinical practice.
T-cell Differentiation Assays: Naïve CD4+ T cells are isolated from peripheral blood or spleens and cultured under Th17-polarizing conditions (IL-6, TGF-β, anti-IFN-γ, anti-IL-4 antibodies) with or without this compound (5-20 μg/mL) [8]. After 3-5 days, cells are assessed for IL-17A production by flow cytometry and RORγt expression by Western blot. Proliferation is monitored using CellTrace dye dilution assays.
Colorectal Cancer Cell Models: HCT116, LS174T, and HT29 colorectal cancer cell lines are maintained in appropriate media and treated with this compound across a concentration range (10-100 μM) to assess effects on autophagy flux and apoptosis induction [6]. For hERG1 binding studies, HEK293 cells stably expressing wild-type or mutant hERG1 channels are used to characterize drug-channel interactions through fluorescently labeled this compound analogs.
The workflow for comprehensive tissue distribution and cellular uptake studies can be summarized as follows:
This compound exerts multifaceted effects on immune signaling pathways through several distinct mechanisms:
Transcription Factor Modulation: this compound significantly inhibits NF-κB activation, a master regulator of inflammatory response, in various cell types including human monocytes, airway epithelial cells, and peripheral blood cells [1] [3]. This inhibition reduces the transcription of proinflammatory cytokines (IL-1, IL-6, IL-8, TNF-α) and anti-apoptotic genes (BCL-2, BCL-XL). Additionally, this compound modulates AP-1 and STAT3 signaling, further contributing to its broad anti-inflammatory effects.
MAPK/ERK Pathway Interference: The drug attenuates phosphorylation of the p90-S6-kinase within the ERK pathway, which is crucial for Th17 cell differentiation and function [8]. This mechanism underlines this compound's impairment of tissue-resident memory T-cell development, potentially compromising mucosal immunity to rechallenge infection while simultaneously providing benefit in Th17-driven inflammatory conditions.
Cytokine Network Regulation: Through systematic analysis of human studies, this compound consistently demonstrates dose-dependent reduction of key inflammatory mediators, most notably IL-8 (21 studies), neutrophil elastase (8 studies), TNF-α (9 studies), IL-1β (7 studies), and IL-6 (5 studies) [9]. This coordinated cytokine suppression underlies the clinical effectiveness of long-term, low-dose macrolide therapy in chronic inflammatory airway diseases.
In oncology contexts, particularly colorectal cancer models, this compound exhibits direct effects on cell survival pathways:
hERG1-PI3K-Akt Axis Disruption: this compound binding to hERG1 potassium channels inhibits their interaction with the p85 regulatory subunit of PI3K, thereby reducing Akt phosphorylation and downstream signaling [6]. This mechanism disrupts the pro-survival signaling that is frequently hyperactive in cancer cells, sensitizing them to conventional chemotherapeutic agents.
Autophagy Flux Alteration: this compound treatment leads to accumulation of cytosolic autophagosomes accompanied by modulation of LC3-II and p62/SQSTM1 autophagic markers, indicating autophagy exhaustion rather than enhancement [6]. This impairment of the autophagic flux, a key survival mechanism for cancer cells under metabolic stress, contributes to this compound's antitumor effects and chemosensitization properties.
Apoptosis Induction: Through the aforementioned mechanisms and potentially other pathways, this compound ultimately triggers p53-dependent apoptosis in colorectal cancer cells, as evidenced by caspase activation and annexin V positivity [6]. This pro-apoptotic effect provides a rationale for combining this compound with conventional chemotherapy agents like 5-fluorouracil in cancer treatment protocols.
The following diagram illustrates this compound's effects on key signaling pathways in immune cells and cancer cells:
The non-antimicrobial properties of this compound have stimulated significant interest in oncology drug repurposing:
Cancer Prevention Applications: In genetically engineered mouse models of KRAS-mutant lung adenocarcinoma (KM-LUAD), this compound administration (10 mg/kg/day for 10 weeks) prevented the development of premalignant and malignant lung lesions in a dose-dependent manner with an excellent safety profile [1]. This chemopreventive effect was associated with reduced infiltration of neutrophils/PMN-MDSCs and inhibition of pro-tumor inflammatory cytokines (IL-6, TNF-α, IL-1β) in the tumor microenvironment.
Colorectal Cancer Therapy: this compound demonstrates direct antitumor effects against colorectal cancer cells by inhibiting protective autophagy and enhancing apoptosis, particularly when combined with 5-fluorouracil [6]. This combination therapy approach showed efficacy in both in vitro models and xenograft CRC models, suggesting potential clinical utility for repurposing this widely available antibiotic as a chemosensitizing agent.
Microbiome-Mediated Effects: Long-term this compound administration significantly reshapes the intestinal and lung microbiome, increasing the abundance of the probiotic genus Muribaculaceae while decreasing Desulfovibrio, a genus associated with promotion of various malignancies [1]. This microbiome modulation may contribute to the observed anticancer effects and represents a novel mechanism of action worthy of further investigation.
The translation of this compound's tissue penetration and immunomodulatory properties into clinical practice requires careful consideration:
Dosing Regimen Optimization: Based on pharmacokinetic-pharmacodynamic calculations, the standard dosing regimen of 500 mg twice daily may be inadequate for soft-tissue infections caused by pathogens with MIC >0.125 mg/L [4]. However, for immunomodulatory applications in chronic inflammatory diseases, lower doses (e.g., 250-500 mg daily) often prove effective despite producing lower tissue concentrations, suggesting different concentration-response relationships for antimicrobial versus immunomodulatory effects.
Drug Interaction Management: The significant pharmacokinetic interaction between this compound and rifampin necessitates dosage adjustments or alternative approaches when these drugs are combined [2]. Rifampin's induction of CYP3A4 metabolism reduces this compound exposure by 79-88%, potentially compromising efficacy unless appropriate dose modifications are implemented.
Tissue-Specific Formulation Strategies: The differential distribution of immediate-release versus extended-release formulations in various tissue compartments suggests that formulation selection should be guided by the specific therapeutic objective [2]. Extended-release formulations may offer advantages for maintaining stable tissue concentrations while minimizing peak-related adverse effects.
This compound demonstrates a complex pharmacokinetic-pharmacodynamic profile characterized by extensive tissue distribution, preferential accumulation in immune cells, and multifaceted effects on inflammatory signaling pathways. The concentrative uptake in pulmonary tissue and phagocytic cells underlies its efficacy in respiratory infections, while its immunomodulatory mechanisms explain its benefits in chronic inflammatory conditions. The emerging evidence of anti-cancer properties through autophagy inhibition and signaling pathway disruption expands the potential therapeutic applications of this well-established antimicrobial agent.
Mycobacterium avium complex (MAC) pulmonary disease represents a significant clinical challenge in the management of nontuberculous mycobacterial infections, particularly with its global prevalence increasing substantially in recent years. MAC organisms are slow-growing mycobacteria ubiquitous in water and soil environments that primarily cause opportunistic lung infections in individuals with underlying pulmonary conditions or compromised immune systems. The treatment of MAC pulmonary disease requires prolonged, multi-drug regimens due to the inherent resistance of these organisms to many conventional antibiotics and their ability to form biofilms within pulmonary structures. The complex cell wall structure of mycobacteria, characterized by high lipid content, creates a formidable barrier to drug penetration, while their intracellular survival within macrophages further complicates therapeutic efficacy.
The current standard of care for MAC pulmonary disease centers around macrolide-based regimens, with clarithromycin serving as a cornerstone agent due to its demonstrated correlation between in vitro susceptibility and clinical response. Treatment duration typically extends for a minimum of 12 months following culture conversion, reflecting the persistent nature of these infections and the high risk of relapse. Despite standardized approaches, treatment success rates remain suboptimal at approximately 60%, with over 30% of patients experiencing recurrence, often attributable to reinfection rather than true relapse. The emergence of This compound resistance represents a particularly grave development in MAC management, associated with poor treatment outcomes and increased mortality. These challenges highlight the critical need for optimized combination therapies and a deeper understanding of resistance mechanisms to improve clinical outcomes for patients with MAC pulmonary disease.
Current international guidelines from leading respiratory and infectious disease societies recommend a multidrug approach for MAC pulmonary disease, with this compound serving as a foundational component of therapeutic regimens. The standard triple-drug regimen typically includes This compound, ethambutol, and a rifamycin derivative (either rifampin or rifabutin), administered for a minimum of 12 months after documented culture conversion. Dosing recommendations for these regimens vary based on disease presentation and severity, with distinct approaches for cavitary versus nodular bronchiectatic disease phenotypes. The treatment duration typically extends for a minimum of 12 months following culture conversion, reflecting the persistent nature of MAC infections and the need for sustained antimicrobial pressure to prevent relapse.
Table 1: Standard this compound-Containing Regimens for MAC Pulmonary Disease
| Regimen Type | Component Drugs | This compound Dosing | Ethambutol Dosing | Rifampin Dosing | Aminoglycoside |
|---|---|---|---|---|---|
| Daily Therapy | This compound + Ethambutol + Rifampin | 500-1000 mg/day | 15 mg/kg/day | 450-600 mg/day | - |
| Intensive Cavitary Disease | This compound + Ethambutol + Rifampin + Aminoglycoside | 500-1000 mg/day | 15 mg/kg/day | 450-600 mg/day | Streptomycin or Amikacin 15 mg/kg 2-3×/week |
| Thrice-Weekly | This compound + Ethambutol + Rifampin | 500-1000 mg 3×/week | 15 mg/kg 3×/week | 450-600 mg 3×/week | - |
Clinical evidence supports the critical importance of adequate this compound dosing, with studies demonstrating significantly higher culture conversion rates (87.1% vs. 54.5%, p=0.038) and improved radiological outcomes in patients receiving more than 500 mg/day compared to lower doses [1] [2]. The synergistic relationship between this compound and ethambutol is particularly important, as ethambutol plays a crucial role in preventing the development of macrolide resistance by enhancing the intracellular activity of this compound and disrupting mycobacterial cell wall integrity. For patients with cavitary disease or those with severe/advanced bronchiectatic disease, guidelines recommend the addition of a parenteral aminoglycoside (streptomycin or amikacin) during the initial 2-3 months of therapy to intensify treatment and improve penetration into cavitary lesions [3].
For patients intolerant to standard regimens or with evidence of macrolide resistance, alternative combinations have shown promise in both clinical studies and preclinical models. Recent investigations have explored clofazimine as a substitute for rifampin in cases of rifamycin intolerance or resistance, with evidence supporting its role in preventing macrolide resistance when combined with ethambutol [4]. The triple-drug regimen of This compound, clofazimine, and bedaquiline has demonstrated particularly impressive results in murine models, achieving a 3.3 log₁₀ CFU reduction in bacterial load with 98% clearance within the first week of treatment and sustained efficacy over 8 weeks [5]. This combination represents a promising entirely oral regimen for treatment-refractory MAC pulmonary disease.
Table 2: Alternative and Investigational Combination Regimens
| Regimen | Component Drugs | Evidence Level | Efficacy (Culture Conversion) | Special Considerations |
|---|---|---|---|---|
| Clofazimine-Based | This compound + Ethambutol + Clofazimine | Clinical studies | Comparable to standard regimen | Reduced drug interactions vs. rifampin; skin discoloration side effect |
| Bedaquiline-Containing | This compound + Clofazimine + Bedaquiline | Preclinical (murine) | 3.3 log₁₀ CFU reduction | Potential for entirely oral regimen; requires cardiac monitoring |
| Amikacin Liposome | This compound regimen + Amikacin Liposome Inhalation | FDA-approved adjunct | Improved culture conversion at 6 months | Reserved for refractory disease; ototoxicity and nephrotoxicity monitoring |
The treatment decision framework for MAC pulmonary disease incorporates several patient-specific factors, including disease phenotype (cavitary vs. nodular bronchiectatic), severity, drug susceptibility profile, and patient comorbidities. The BACES clinical prediction tool (incorporating BMI, Age, Cavity, Erythrocyte Sedimentation Rate, and Sex) has been validated to assess mortality risk and may help guide treatment initiation decisions, with higher scores (4-5) warranting immediate treatment and lower scores (0-1) potentially allowing for observation in asymptomatic cases [4]. This risk stratification is particularly important given that 40%-60% of patients with MAC pulmonary disease remain stable for several years without intervention, and 40%-50% achieve spontaneous negative culture conversion without therapy.
Preclinical investigations utilizing validated murine models of chronic MAC pulmonary disease have provided critical insights into the relative efficacy of individual antibiotics and combination regimens. In well-controlled studies using BALB/c mice infected with MAC via aerosol exposure, this compound monotherapy (100 mg/kg/day) demonstrated potent bactericidal activity, reducing lung bacterial burden by 2.2 log₁₀ CFU against MAC 101 strains [5]. Clofazimine (25 mg/kg/day) exhibited a distinctive biphasic activity pattern, initially demonstrating bacteriostatic effects during the first week of treatment before transitioning to bactericidal activity with prolonged administration, achieving a 1.7-1.9 log₁₀ CFU reduction after 8 weeks of therapy. In contrast, rifabutin (20 mg/kg/day) displayed only bacteriostatic activity against MAC 101 and was completely ineffective against MAC 104 strains, highlighting the limitations of this agent despite its historical use in MAC regimens [5].
The superior efficacy of combination regimens compared to monotherapy has been consistently demonstrated in preclinical models, reflecting the clinical reality that multidrug therapy is essential for preventing resistance emergence and achieving sustainable treatment responses. The triple-drug regimen of this compound + clofazimine + bedaquiline emerged as the most effective combination in murine studies, achieving a remarkable 3.3 log₁₀ CFU reduction in bacterial load [5]. This regimen demonstrated particularly rapid initial activity, with 98% of bacterial clearance occurring within the first week of treatment, followed by continued efficacy throughout the 8-week study period. The two-drug combination of this compound + bedaquiline also showed substantial bactericidal activity (3.1 log₁₀ CFU reduction), though its early efficacy was enhanced by the addition of clofazimine, suggesting that clofazimine contributes primarily to initial bacterial clearance while the other components maintain sustained activity [5].
Understanding the relationship between minimum inhibitory concentrations (MICs) and treatment response is essential for optimizing this compound-containing regimens for MAC pulmonary disease. Recent comprehensive analyses have demonstrated that treatment responses remain comparable across strains with this compound MICs within the susceptible range (≤8 μg/mL), with microbiological cure rates of approximately 51% for patients with MICs ≤0.5 μg/mL, 51.9% for MICs 1-2 μg/mL, and 50% for MICs 4-8 μg/mL [6]. However, a pronounced efficacy reduction is observed once the MIC reaches ≥32 μg/mL, with cure rates dropping to 18.2% and an odds ratio of 0.25 for achieving microbiological cure compared to patients with this compound-susceptible strains [6].
Table 3: Relationship Between this compound MIC and Treatment Response
| This compound MIC (μg/mL) | Interpretation | Microbiological Cure Rate | Recommended Action |
|---|---|---|---|
| ≤0.5 | Susceptible | 51.8% | Continue standard regimen |
| 1-2 | Susceptible | 51.9% | Continue standard regimen |
| 4-8 | Susceptible | 50.0% | Continue standard regimen; ensure adherence |
| ≥32 | Resistant | 18.2% | Modify regimen; consider alternative agents |
These findings underscore the critical importance of baseline susceptibility testing and careful interpretation of MIC values within the susceptible range, as they do not appear to predict gradations in treatment response. The molecular basis of this compound resistance in MAC involves mutations in the 23S rRNA gene (particularly at positions A2274 and A2275), which alter the drug binding site and reduce antimicrobial activity [7]. The clinical implications of these resistance patterns are profound, as patients with this compound-resistant MAC face significantly limited treatment options and worse outcomes, with culture conversion rates dropping to approximately 20% despite aggressive multidrug therapy [8].
Macrolide resistance in Mycobacterium avium complex primarily occurs through chromosomal mutations in the peptidyl transferase region of the 23S rRNA gene, with specific alterations at positions A2274 and A2275 representing the most common mechanisms that reduce drug binding affinity [7]. These mutations typically emerge under selective pressure from macrolide monotherapy or subtherapeutic drug levels, highlighting the critical importance of appropriate combination therapy that includes at least two additional drugs with anti-MAC activity. The resistance development typically manifests after 3-4 months of inadequate therapy and results in a significant elevation of minimum inhibitory concentrations (MIC ≥32 μg/mL), effectively eliminating the bactericidal activity of this compound against MAC isolates [9] [8].
The clinical consequences of this compound resistance are severe, with studies demonstrating reduced conversion rates (36% vs. 78.6% in macrolide-susceptible disease), radiological deterioration (55% of patients), and increased all-cause mortality [8]. Importantly, in cases of established this compound resistance, continuation of macrolide therapy or the addition of a fluoroquinolone or injectable aminoglycoside to a core regimen of rifampin and ethambutol does not appear to improve clinical outcomes, necessitating a fundamental restructuring of the treatment approach [8]. This clinical observation is particularly noteworthy given paradoxical preclinical findings in murine models suggesting that this compound may retain some activity against certain resistant strains, reducing bacterial loads in liver and spleen tissues despite high MIC values [9].
The management of this compound-resistant MAC pulmonary disease requires a comprehensive approach that typically includes discontinuation of the macrolide and implementation of a tailored regimen based on drug susceptibility testing. Current evidence suggests that regimens for macrolide-resistant MAC should include a minimum of 3-4 drugs to which the isolate demonstrates in vitro susceptibility, typically including an injectable aminoglycoside (amikacin or streptomycin) throughout the initial intensive phase of treatment [3]. The treatment response should be monitored through regular sputum cultures and radiographic imaging, with surgical resection considered for localized disease in appropriate candidates, achieving sputum conversion rates of approximately 93% in selected patients [4].
The diagram below illustrates the clinical decision-making pathway for managing this compound resistance in MAC pulmonary disease:
For patients with extensive resistance patterns or contraindications to aminoglycoside therapy, emerging evidence supports the use of clofazimine-based regimens or the inclusion of bedaquiline as part of salvage therapy, though clinical data remain limited. The prognosis for this compound-resistant MAC pulmonary disease remains guarded, with successful outcomes dependent on early detection of resistance, aggressive multidrug therapy, and careful management of treatment-related toxicities through ongoing monitoring and supportive care.
Antimicrobial susceptibility testing for MAC isolates represents a critical component of both clinical management and research applications, providing essential data for regimen construction and resistance monitoring. The Clinical and Laboratory Standards Institute (CLSI) recommends broth microdilution methods for determining minimum inhibitory concentrations (MICs) of this compound and companion drugs against MAC isolates [8]. The testing process begins with preparation of drug working solutions at appropriate concentrations, with this compound typically tested across a range from 0.5 to 32 μg/mL, and companion drugs including rifampin (0.125-16 μg/mL), ethambutol (2-128 μg/mL), fluoroquinolones (0.25-16 μg/mL), and aminoglycosides (0.5-32 μg/mL) [8].
The procedural workflow involves several critical steps: First, inoculum preparation requires subculturing fresh MAC isolates on Middlebrook 7H11 agar and adjusting turbidity to a 0.5 McFarland standard. Next, microdilution plates containing serial drug dilutions are inoculated with the standardized suspension and incubated at 37°C under appropriate atmospheric conditions. For this compound testing specifically, a critical methodological consideration is the extended incubation period of 14 days to detect inducible resistance, particularly important for M. abscessus but also relevant for some MAC isolates. The MIC endpoint is determined as the lowest drug concentration that inhibits visible growth, with this compound resistance defined as MIC ≥32 μg/mL based on correlation with clinical outcomes [6] [8].
The experimental model of chronic MAC pulmonary disease in mice provides a standardized system for evaluating antibiotic efficacy and has been validated with clinically relevant endpoints that correlate with human treatment responses. The established protocol utilizes BALB/c or C57BL/6 mice infected via aerosol exposure with transparent colony variants of MAC strains (typically MAC 101 or MAC 104) to simulate natural infection routes and establish progressive pulmonary disease [5]. The infection phase involves preparation of bacterial suspensions adjusted to 3×10⁸ CFU/mL using McFarland turbidity standards, with actual inoculum concentration confirmed by plating serial dilutions on 7H11 agar.
Table 4: Standard Dosing in Murine Efficacy Studies
| Drug | Dosing Route | Frequency | Typical Dose | Human Equivalent |
|---|---|---|---|---|
| This compound | Oral gavage | Once daily | 100 mg/kg/day | 500-1000 mg/day |
| Clofazimine | Oral gavage | Once daily | 25 mg/kg/day | 100 mg/day |
| Bedaquiline | Oral gavage | Once daily | 25 mg/kg/day | 400 mg/day |
| Rifabutin | Oral gavage | Once daily | 20 mg/kg/day | 300 mg/day |
Treatment initiation typically occurs 4 weeks post-infection, when the mean lung bacterial load reaches approximately 4.4-4.7 log₁₀ CFU, establishing a stable chronic infection. The evaluation methodology includes quantitative culturing of homogenized lung and spleen tissues at predetermined endpoints (typically after 4 and 8 weeks of therapy), with results expressed as log₁₀ CFU per gram of tissue. Additional assessment parameters may include gross pathological evaluation of granulomatous lesions, histopathological scoring of inflammatory responses, and survival monitoring in intervention studies. This model has demonstrated excellent predictive value for clinical efficacy, with this compound consistently showing bactericidal activity (1.9-2.2 log₁₀ CFU reduction) that mirrors its clinical effectiveness, while also enabling evaluation of novel combination regimens before human trials [5].
The optimization of This compound combination therapy for Mycobacterium avium complex pulmonary disease continues to evolve, with current research focusing on enhancing efficacy while managing the challenges of treatment duration, toxicity, and resistance emergence. The established triple-drug regimen incorporating this compound, ethambutol, and a rifamycin remains the foundation of MAC treatment, with modifications based on disease severity, phenotype, and drug susceptibility profiles. The critical importance of adequate this compound dosing (>500 mg/day) has been clearly demonstrated in clinical studies, with significant improvements in culture conversion and radiological outcomes associated with higher doses [1] [2].
Emerging therapeutic approaches show considerable promise for improving MAC treatment outcomes. The demonstrated efficacy of clofazimine-containing regimens and the potent activity of the This compound-clofazimine-bedaquiline combination in murine models suggest potential pathways for entirely oral regimens that may simplify treatment administration while maintaining efficacy [5] [4]. Additionally, the development of inhaled formulations such as amikacin liposome inhalation suspension offers opportunities for enhanced drug delivery to the site of infection with reduced systemic toxicity. Future research directions should focus on optimizing treatment duration through biomarker-guided approaches, understanding the pharmacodynamic relationships that prevent resistance emergence, and developing novel agents with activity against MAC to expand the therapeutic arsenal. Through continued investigation and clinical validation, these advances hold the potential to substantially improve outcomes for patients with MAC pulmonary disease.
Helicobacter pylori infection remains one of the most prevalent chronic bacterial infections worldwide, affecting approximately 30-40% of the North American population and two-thirds of the global population. This gram-negative, spiral-shaped bacterium inhabits the gastric mucus layer and employs sophisticated mechanisms to neutralize gastric acidity and evade immune detection. The clinical significance of H. pylori extends beyond symptomatic gastritis and peptic ulcer disease, as the World Health Organization has classified it as a Class I carcinogen due to its established causative role in gastric adenocarcinoma and mucosa-associated lymphoid tissue (MALT) lymphoma. Infected individuals face a 2- to 6-fold increased risk of developing gastric cancer compared to uninfected persons, underscoring the critical importance of effective eradication strategies [1].
The treatment landscape for H. pylori infection has evolved substantially in recent years due to rising antibiotic resistance patterns. The American College of Gastroenterology (ACG) published updated guidelines in 2024 that mark a significant departure from previous recommendations. The current guidelines explicitly advise against using proton pump inhibitor (PPI)-clarithromycin triple therapy unless antibiotic sensitivity has been confirmed through testing. This represents a paradigm shift from the 2017 guidelines, where PPI-clarithromycin triple therapy served as the primary treatment approach. The declining efficacy of clarithromycin-based regimens stems primarily from increasing resistance rates, which have rendered these treatments unreliable for empirical use in many regions. When this compound resistance is present, eradication rates with triple therapy can plummet to as low as 30%, creating an urgent need for alternative therapeutic approaches [1] [2].
The declining efficacy of this compound-based triple therapy has been extensively documented in recent systematic reviews and meta-analyses. A comprehensive analysis of 13 studies (n=3,490) revealed that classic triple therapy (CTT) eradication rates ranged from 61.9% to 88.8%, with significant geographic variation influenced by local resistance patterns. In contrast, bismuth-based quadruple therapy, sequential therapy, and high-dose PPI regimens demonstrated superior efficacy, achieving eradication rates exceeding 90% in multiple clinical trials. This systematic review noted that evidence certainty varied from moderate to low in most comparisons, highlighting the need for region-specific treatment approaches guided by local susceptibility testing [3].
The marginal efficacy of this compound-based regimens becomes particularly evident when compared to contemporary alternatives. A 2025 network meta-analysis of bismuth quadruple therapies conducted in China demonstrated that various bismuth-based combinations consistently outperformed traditional triple therapy, with the rabeprazole plus bismuth, furazolidone, and tetracycline regimen achieving the highest ranking (SUCRA: 97.5) for eradication efficacy. Importantly, this analysis also evaluated safety profiles, finding that lansoprazole combined with bismuth, amoxicillin, and this compound ranked most favorably (SUCRA: 91.97) for safety outcomes, suggesting that not all this compound-containing regimens should be uniformly abandoned when local resistance patterns remain favorable [4].
Table 1: Comparative Eradication Rates of H. pylori Therapies
| Treatment Regimen | Eradication Rate Range | Advantages | Limitations |
|---|---|---|---|
| Classic triple therapy (CTT) | 61.9%-88.8% [3] | Simple regimen; historical success | Declining efficacy due to resistance |
| Optimized bismuth quadruple therapy (BQT) | >90% in multiple trials [3] | High efficacy despite resistance | Complex dosing; multiple side effects |
| Rifabutin triple therapy (Talicia) | Superior to control in phase 3 trials [1] | Effective against resistant strains | Cost; limited long-term safety data |
| Vonoprazan dual therapy | >90% in clinical trials [1] | Simplified dosing; favorable safety | Higher cost; newer agent with less experience |
| Rifasutenizol triple therapy (RTT) | 92.0% (mITT) [5] | Novel mechanism; activity against resistant strains | Investigational; not yet approved |
The efficacy of any antimicrobial regimen depends fundamentally on local resistance patterns, and H. pylori treatments are no exception. Contemporary resistance data reveals that metronidazole resistance affects 22-39% of isolates, while this compound resistance remains relatively low at <13% in some populations. Resistance to amoxicillin or tetracycline is rare, explaining the preserved efficacy of regimens containing these antibiotics. Importantly, previous treatment with either a macrolide or metronidazole for any indication significantly increases the likelihood of H. pylori resistance, necessitating careful antimicrobial history assessment before regimen selection [6].
The geographic variability in resistance patterns profoundly impacts treatment efficacy. The Maastricht V/Florence Consensus Report established that this compound-based triple therapy should only be employed in regions where resistance rates remain below 15%. In areas exceeding this threshold, such as many parts of Asia and Latin America, bismuth quadruple therapy represents the recommended first-line approach. This guidance has been reinforced by the 2024 ACG guidelines, which note that despite these recommendations, over half of H. pylori infections in the United States continue to be treated with this compound-based regimens, potentially contributing to suboptimal eradication rates and further selection of resistant strains [1] [7].
Table 2: Antibiotic Resistance Patterns in H. pylori
| Antibiotic | Resistance Rate | Clinical Implications | Geographic Variation |
|---|---|---|---|
| This compound | <13% (up to 15-20% in some regions) [6] [7] | Major impact on CTT efficacy; contraindicates empirical use in high-resistance areas | Higher resistance in East Asia, Southern Europe |
| Metronidazole | 22-39% [6] | Reduces efficacy of metronidazole-containing regimens | Marked geographic variation; higher in developing countries |
| Amoxicillin | Rare [6] | Limited impact on regimen selection | Minimal geographic variation |
| Tetracycline | Rare [6] | Limited impact on BQT efficacy | Consistent global susceptibility |
| Levofloxacin | Increasing prevalence [2] | Reduces efficacy of quinolone-based salvage therapy | Higher resistance in areas with widespread fluoroquinolone use |
Principle: This regimen combines acid suppression with dual antibiotic therapy targeting H. pylori. The proton pump inhibitor (PPI) component enhances antibiotic stability and activity by reducing gastric acidity, while this compound and amoxicillin (or metronidazole) act synergistically against the bacterium. The original regimen was typically administered for 7 days, but current evidence supports extending treatment to 10-14 days to improve eradication rates, particularly in regions with elevated this compound resistance [8] [9].
Materials and Reagents:
Procedure:
Patient Screening and Eligibility Assessment
Pre-Treatment Preparation
Dosing and Administration
Adherence and Adverse Effect Monitoring
Eradication Confirmation
Variations:
Principle: Antibiotic susceptibility testing guides appropriate regimen selection by identifying active agents against specific H. pylori isolates, particularly in treatment-experienced patients or regions with high resistance prevalence [1] [7].
Materials:
Procedure:
Sample Collection and Transport
Culture and Isolation
Susceptibility Testing
Interpretation and Reporting
This compound-based triple therapy employs a multi-targeted approach to eradicate H. pylori. The component drugs work through complementary mechanisms:
Proton Pump Inhibitors (PPIs): PPIs (lansoprazole, omeprazole, pantoprazole, rabeprazole, esomeprazole) irreversibly inhibit the H+/K+ ATPase proton pump of gastric parietal cells, substantially reducing gastric acid secretion. This acid suppression serves two critical functions in H. pylori eradication: it creates a less hostile environment for antibiotic delivery, and it may directly inhibit the bacterium's urease activity, an essential enzyme for gastric colonization. Additionally, the elevated gastric pH enhances the stability and antibacterial activity of acid-sensitive antibiotics like this compound and amoxicillin [7] [9].
This compound: As a macrolide antibiotic, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This binding interaction prevents translational elongation, leading to bacteriostatic effects against H. pylori. The drug's concentration in gastric mucosa and mucus significantly exceeds serum levels, facilitating targeted action at the infection site. Its extended half-life and post-antibiotic effect contribute to sustained antibacterial activity despite twice-daily dosing [7] [8].
Amoxicillin: This β-lactam antibiotic interferes with bacterial cell wall synthesis by inhibiting cross-linkage between peptidoglycan chains. As H. pylori undergoes continuous cell wall remodeling to maintain its spiral shape in the challenging gastric environment, this mechanism proves particularly effective. Unlike this compound, which is bacteriostatic, amoxicillin exhibits bactericidal activity against H. pylori, creating a synergistic effect when combined with this compound [7].
The following diagram illustrates the molecular mechanisms of action and development of resistance in this compound-based triple therapy:
Diagram 1: Molecular mechanisms of action and resistance development in this compound-based triple therapy for H. pylori eradication
The primary mechanism of this compound resistance in H. pylori involves point mutations in the peptidyl transferase region of the 23S rRNA gene. These mutations—specifically A2142G, A2143G, and A2142C—reduce drug binding affinity by altering the ribosomal target site. The resistance development follows a stepwise pattern: initial mutation confers low-level resistance, with subsequent mutations leading to progressively higher minimum inhibitory concentrations (MICs). This molecular evolution explains the rapid decline in treatment efficacy even with modest increases in regional resistance rates [3] [7].
Additional resistance mechanisms include enhanced antibiotic efflux through upregulation of specific transporter systems and enzymatic inactivation of antibiotics. The practical consequence of these resistance mechanisms is substantial reduction in eradication efficacy. When this compound-resistant strains are present, treatment success with triple therapy drops to approximately 30%, compared to 85-90% efficacy against susceptible strains. This dramatic efficacy reduction underscores why contemporary guidelines discourage empirical this compound-based therapy without prior susceptibility confirmation in regions with elevated resistance prevalence [1] [2].
The 2024 ACG guidelines establish optimized bismuth quadruple therapy (BQT) as the preferred first-line regimen for treatment-naïve patients when antibiotic susceptibility is unknown. This regimen comprises a PPI administered twice daily, bismuth subcitrate or subsalicylate four times daily, tetracycline 500 mg four times daily, and metronidazole 500 mg three or four times daily for 14 days. The multiple components target H. pylori through complementary mechanisms while circumventing common resistance patterns. For patients who cannot tolerate or access BQT, rifabutin triple therapy (Talicia) and vonoprazan-amoxicillin dual therapy represent guideline-supported alternatives with demonstrated efficacy in clinical trials [1] [2].
Vonoprazan, a potassium-competitive acid blocker (PCAB) approved by the FDA in 2022, represents a significant advancement in acid suppression therapy. Unlike PPIs, which require acid activation and bind covalently to the proton pump, vonoprazan reversibly inhibits H+/K+ ATPase in both resting and active states, providing more potent and sustained acid suppression. The PHALCON-HP phase 3 trial demonstrated superior efficacy of vonoprazan-based regimens over PPI-clarithromycin triple therapy, particularly in patients with this compound-resistant strains. This enhanced efficacy, combined with more convenient "bubble" packaging, may improve adherence—a critical factor in eradication success [1].
The pipeline for novel H. pylori therapies includes several promising agents addressing antimicrobial resistance challenges. Rifasutenizol (TNP-2198) represents a particularly innovative approach as a first-in-class, non-cleavable drug conjugate that covalently links rifamycin and nitroimidazole pharmacophores. This dual-targeting molecule simultaneously inhibits RNA polymerase and causes nitroreductase-mediated DNA damage, maintaining activity against strains resistant to its individual components. In the EVEREST-HP phase 3 trial conducted in China, rifasutenizol-based triple therapy demonstrated non-inferior efficacy to bismuth plus this compound-based triple therapy, with superior performance in patients infected with multidrug-resistant H. pylori and a favorable safety profile [5].
Additional research directions include optimizing dosing strategies for existing antibiotics and exploring adjunctive therapies to enhance eradication. The potential role of probiotics in reducing antibiotic-associated side effects and possibly improving eradication rates continues to be investigated, though current guidelines do not yet strongly endorse their routine use. Implementation research represents another critical frontier, as the gap between guideline recommendations and clinical practice remains substantial. Despite clear recommendations against empirical this compound use, more than half of H. pylori infections in the United States continue to be treated with this compound-based regimens, highlighting the need for improved knowledge translation strategies [1] [2].
This compound-based triple therapy, once the cornerstone of H. pylori management, now occupies a limited role in contemporary clinical practice due to escalating resistance patterns. The 2024 ACG guidelines appropriately restrict its use to scenarios where this compound susceptibility has been confirmed through testing. Optimized bismuth quadruple therapy emerges as the preferred first-line regimen, with vonoprazan-based therapies and rifabutin-containing regimens providing valuable alternatives. Future directions include the potential approval of novel agents like rifasutenizol with unique mechanisms targeting resistant strains, alongside implementation strategies to bridge the gap between evidence and practice. Through thoughtful regimen selection guided by local resistance patterns and careful consideration of individual patient factors, clinicians can optimize H. pylori eradication while mitigating further antimicrobial resistance development.
Clarithromycin is a semisynthetic macrolide antibiotic derived from erythromycin, differing by the methylation of the hydroxyl group at position 6 on the lactone ring [1]. This modification confers superior pharmacokinetic properties compared to older macrolides.
The table below summarizes key pharmacokinetic parameters of this compound [1] [2].
| Parameter | Value/Range | Notes |
|---|---|---|
| Oral Bioavailability | 52% to 55% | Acid-stable; can be taken with food. |
| Mean Maximum Plasma Concentration (C~max~) | 1.01 - 1.52 mg/L (250 mg dose); 2.41 - 2.85 mg/L (500 mg dose) | Measured after multiple doses. |
| Elimination Half-Life | 3.3 to 4.9 hours | Supports twice-daily administration. |
| Protein Binding | ~70% | |
| Primary Metabolic Pathway | Cytochrome P450 (CYP) 3A isozymes | |
| Active Metabolite | 14-hydroxy-clarithromycin | Contributes to antimicrobial activity. |
| Total Body Clearance | 29.2 to 58.1 L/h | |
| Renal Clearance | 6.7 to 12.8 L/h | |
| Volume of Distribution (V~d~) | Not fully specified in sources | Extensive tissue penetration. |
This compound demonstrates extensive diffusion into respiratory and immune tissues [1]. Key concentrations are achieved in:
This extensive distribution is crucial for effectively targeting both extracellular and intracellular respiratory pathogens.
This compound is a recommended agent for empiric treatment of CAP in both outpatient and inpatient settings. Dosing depends on patient status, comorbidities, and severity of illness [3] [4].
Table: this compound Dosing in Community-Acquired Pneumonia Guidelines
| Patient Population & Clinical Context | Recommended Dosage Regimen | Combination Therapy & Notes |
|---|---|---|
| Outpatient (without comorbidities) | 500 mg twice daily [3] | Monotherapy only in areas with pneumococcal resistance <25%. |
| Outpatient (with comorbidities*) | 500 mg twice daily [3] | Must be combined with a beta-lactam (e.g., amoxicillin/clavulanate). |
| Hospitalized (Non-ICU) | 500 mg twice daily [4] | Combined with a beta-lactam (e.g., ceftriaxone, ampicillin/sulbactam). |
| ICU Patients | 500 mg twice daily [4] | Combined with a beta-lactam. A respiratory fluoroquinolone is an alternative. |
\Comorbidities include chronic heart, lung, liver, or renal disease; diabetes; alcoholism; malignancy; asplenia; immunosuppression; or recent antibiotic use.*
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial respiratory pathogens.
3.1.1 Materials
3.1.2 Procedure
3.1.3 Data Interpretation
This protocol evaluates the ability of this compound to accumulate within and kill intracellular pathogens.
3.2.1 Materials
3.2.2 Procedure
This compound inhibits bacterial protein synthesis by reversibly binding to the 23S rRNA of the 50S ribosomal subunit. This blocks translocation of the peptide chain, leading to inhibition of protein synthesis [2]. It is primarily bacteriostatic but can be bactericidal at high concentrations.
The following diagram illustrates the metabolic pathway of this compound and its primary drug interactions.
Diagram 1: this compound's metabolic pathway and key drug interactions. The drug is metabolized by CYP3A4 into an active metabolite. Both the parent drug and metabolite act on the bacterial ribosome. This compound also inhibits P-glycoprotein (PGP) and is subject to drug interactions with other agents that affect the CYP3A4 enzyme.
The table below summarizes major drug interactions and contraindications for this compound [1] [5] [2].
| Interaction Type | Interacting Drug/Class | Clinical Effect | Management Recommendation |
|---|---|---|---|
| QT Prolongation | Albuterol, antiarrhythmics, antipsychotics | Increased risk of serious arrhythmias (Torsades de Pointes) [5]. | Avoid combination in patients with known QT prolongation, hypokalemia, or underlying cardiac disease [5]. |
| CYP3A4 Inhibition | Cisapride, pimozide, ergot alkaloids | Increased levels of interacting drug; risk of toxicity. | Contraindicated. |
| CYP3A4 Substrates | Carbamazepine, colchicine, statins, midazolam, triazolam | Increased substrate levels and toxicity risk [1]. | Avoid combination or monitor levels/adverse effects closely. |
| P-gp Substrates | Digoxin | Increased digoxin levels [1]. | Monitor serum digoxin concentrations. |
| Enzyme Inducers | Rifampin, rifabutin | Significantly decreased this compound levels [1]. | Consider alternative antimicrobials. |
| Contraindications | History of cholestatic jaundice/hepatic impairment with prior use [2]. | May cause recurrent severe hepatotoxicity. | Contraindicated. |
Additional Safety Considerations:
Clarithromycin accumulation within phagocytic cells represents a crucial mechanism that enhances the host's ability to combat intracellular pathogens. Unlike many antibiotics that primarily target extracellular bacteria, macrolide antibiotics like this compound possess unique pharmacokinetic properties that allow them to concentrate within phagocytic cells, including polymorphonuclear leukocytes (PMNs) and their precursor cells. This intracellular accumulation is mediated by active transport systems that facilitate concentrative uptake against gradient, resulting in intracellular levels that can reach 28- to 71-fold higher than extracellular concentrations [1]. This remarkable concentrating ability is particularly valuable for combating invasive periodontal pathogens such as Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, which are known to invade host cells and resist conventional antibiotic therapies [1].
The biological significance of this compound accumulation in phagocytes extends beyond simple drug distribution. When phagocytes concentrate this compound intracellularly, they essentially become drug delivery vehicles that transport antibiotics directly to sites of infection. This targeted delivery enhances the killing of pathogens that have evolved mechanisms to survive within phagocytes by frustrating host defense mechanisms. Research has demonstrated that this compound-loaded PMNs kill significantly more A. actinomycetemcomitans compared to control PMNs, particularly at high bacteria-to-PMN ratios (100:1) where the host defense is most challenged [1]. This phenomenon represents a sophisticated synergy between antibiotic chemotherapy and innate immunity, potentially explaining the clinical efficacy of this compound against intracellular pathogens in various infectious diseases.
The comprehensive assessment of this compound intracellular pharmacokinetics and its functional consequences involves two principal methodological approaches: radiolabeled transport assays to directly quantify drug accumulation and functional bacterial killing assays to measure the biological impact of this accumulation.
Radiolabeled Transport Assays: These techniques utilize [3H]-clarithromycin to directly measure the kinetics of drug uptake and efflux in purified phagocytic cells. Through careful separation of intracellular and extracellular compartments using oil centrifugation techniques, researchers can precisely quantify cell-associated radioactivity over time, enabling the calculation of transport kinetics (Km and Vmax) and steady-state accumulation ratios. This approach has revealed that this compound uptake occurs through a saturable, temperature-dependent process consistent with active transport, rather than simple passive diffusion [1].
Functional Bacterial Killing Assays: These methods evaluate the functional consequences of this compound accumulation by comparing the bactericidal activity of antibiotic-loaded versus control phagocytes. Using opsonized bacteria and carefully controlled bacteria-to-phagocyte ratios, these assays measure the enhanced killing capacity afforded by intracellular drug accumulation. The killing assays typically employ colony counting techniques after lysing the phagocytes at various time points to determine the rate and extent of bacterial elimination [1] [2].
Additional specialized techniques include the measurement of intracellular volume using [3H]-water and [14C]-inulin to correct for extracellular contamination, and Lineweaver-Burk analysis for determining the kinetic parameters of the transport process [1]. For mechanistic studies, some researchers employ two-step assays that separate the phagocytosis and killing phases to individually quantify these distinct cellular processes [2].
Table 1: Kinetic Parameters of this compound Transport in Phagocytic Cells
| Cell Type | Km (μg/ml) | Vmax (ng/min/10⁶ cells) | Time to Steady State (min) | Temperature Dependence |
|---|---|---|---|---|
| HL-60 Granulocytes | ~250 | 473 | ~10-15 | Complete inhibition below 4°C |
| Mature Human PMNs | Not significantly different from HL-60 granulocytes | Not significantly different from HL-60 granulocytes | ~10-15 | Complete inhibition below 4°C |
| Undifferentiated HL-60 Cells | Not reported | Not reported | ~15 | Complete inhibition below 4°C |
The kinetic data demonstrate that this compound transport occurs through a saturable process with similar affinity and capacity in both mature PMNs and differentiated HL-60 cells. The temperature sensitivity of the transport process strongly suggests an active, energy-dependent mechanism rather than passive diffusion [1].
Table 2: Intracellular Accumulation and Bacterial Killing Enhancement
| Parameter | HL-60 Granulocytes | Mature Human PMNs | Functional Significance |
|---|---|---|---|
| Accumulation Ratio | 28-71 fold | 28-71 fold | Therapeutic concentrations achieved intracellularly |
| Bacteria:PMN Ratio | 30:1 | 100:1 | Context-dependent efficacy |
| Killing Enhancement | Not reported | Significant (p<0.04) | Most pronounced at higher bacterial challenges |
| Half-time for Killing | Not reported | Significantly shorter | Faster bacterial elimination |
The accumulation data reveal the remarkable ability of phagocytic cells to concentrate this compound, while the functional killing data demonstrate that this accumulation translates to enhanced bactericidal activity, particularly under challenging conditions with high bacterial loads [1].
PMN Isolation from Human Blood: Collect venous blood from healthy donors who have not taken antibiotics or anti-inflammatory agents in the previous 30 days. Use citrated whole blood and isolate PMNs through Ficoll/Hypaque density gradient centrifugation followed by dextran sedimentation. Eliminate residual erythrocytes through hypotonic lysis and wash the remaining cells three times with phosphate-buffered saline (PBS). Confirm cell purity (>99% PMNs) through cytospin preparations stained with Wright-Giemsa and viability (>99%) through trypan blue exclusion. Suspend purified PMNs in Hank's Balanced Salt Solution (HBSS) at densities of 5×10⁶ cells/ml for transport assays and 10⁷ cells/ml for phagocytic killing assays [1].
HL-60 Cell Culture and Differentiation: Maintain human promyelocytic leukemia (HL-60) cells in RPMI 1640 medium supplemented with 15% heat-inactivated fetal bovine serum at 37°C in 5% CO₂. To differentiate into granulocytic cells, culture with 1.3% DMSO for seven days to create neutrophil-like HL-60 granulocytes. Use undifferentiated HL-60 cells as models for less mature myeloid cells [1].
The measurement of this compound transport kinetics follows a radiolabeled tracer approach with careful separation of intracellular and extracellular compartments. Begin by warming PMN or HL-60 cell suspensions to 37°C prior to incubation with [3H]-clarithromycin. For time course assays, use a this compound concentration of 10 μg/ml and measure uptake at intervals from 2-60 minutes. For kinetic assays to determine Km and Vmax, use this compound concentrations ranging from 8-50 μg/ml with a fixed incubation time of 3 minutes. After the designated interval, rapidly withdraw 0.5 ml aliquots of cell suspension and layer them over 0.3 ml of a canola oil/dibutylphthalate mixture (3:10 ratio). Centrifuge for 35 seconds at 15,000 × g in a microcentrifuge to separate cells from the extracellular medium. After removal of aqueous and oil layers, recover cell pellets by cutting off the ends of the microcentrifuge tubes. Lyse pellets in 1 ml of water with agitation for 12 hours and quantify cell-associated radioactivity by liquid scintillation counting [1].
For kinetic analysis, use the Lineweaver-Burk method to determine Km and Vmax from the concentration-dependent uptake data. The linear Lineweaver-Burk plots indicate classic Michaelis-Menten kinetics consistent with a carrier-mediated transport process [1].
To measure this compound efflux, first load suspended HL-60 granulocytes or PMNs to a steady-state intracellular concentration by incubating for 20 minutes at 37°C in HBSS containing 10 μg/ml [3H]-clarithromycin. Trigger efflux by abruptly diluting the extracellular this compound concentration 1:20 with pre-warmed 37°C HBSS. Monitor the decrease in intracellular this compound concentration by collecting samples at various time points over 60 minutes and processing as described in the transport assay [1].
To calculate absolute intracellular this compound concentrations, first load identical aliquots of suspended cells to steady-state with [3H]-clarithromycin as described above and measure intracellular drug content. To determine intracellular volume, incubate identical cell aliquots for 20 minutes at 37°C with [3H]-water (5 μCi/ml). To correct for extracellular water trapped in the pellet, equilibrate parallel samples with [14C]-inulin (2 μCi/ml) and process similarly. Calculate intracellular volume by subtracting the inulin-accessible (extracellular) space from the total water-accessible space. Determine intracellular this compound concentration by dividing the cellular drug content by the calculated intracellular volume [1].
Bacterial Preparation: Grow pure cultures of A. actinomycetemcomitans strain Y4 (ATCC 43718) in brain heart infusion broth at 37°C in humidified air with 10% CO₂. Harvest bacteria from broth cultures, wash, and opsonize for 30 minutes at 37°C in HBSS containing 20% pooled human serum to enhance phagocytic recognition [1].
PMN Loading and Assay Setup: Load PMNs with 5 μg/ml this compound for 15 minutes at 37°C. Control PMNs undergo identical incubation without antibiotic. Initiate the phagocytic killing assay by adding opsonized, pre-warmed A. actinomycetemcomitans suspensions to tubes containing one of the following: 20% human serum in HBSS (bacterial growth control), 5 μg/ml this compound in 20% human serum (antibiotic control), control PMNs in 20% human serum (phagocytosis control), or this compound-loaded PMNs in 20% human serum containing 5 μg/ml this compound. Maintain this compound in the medium of loaded PMNs throughout the assay [1].
Incubation and Sampling: Rotate incubation tubes slowly end-over-end for 90 minutes at 37°C to facilitate phagocytosis. At time zero and at 30-minute intervals thereafter, remove aliquots and dilute in sterile water to lyse PMNs. After serial dilution, spread samples on BHI agar plates and incubate for 48 hours at 37°C in 10% CO₂. Count surviving A. actinomycetemcomitans colonies to assess bacterial killing. Conduct assays at multiple bacteria-to-PMN ratios (30:1 and 100:1) to evaluate capacity under varying challenges [1].
Data Analysis: Calculate half-times for killing using established methods [citation:26 as cited in [1]. Compare killing curves between control and this compound-loaded PMNs using appropriate statistical tests (e.g., t-tests with p<0.05 considered significant) [1].
Diagram 1: Experimental workflow for assessing this compound intracellular pharmacokinetics and functional effects in phagocytes. The protocol integrates cell preparation, transport measurements, and functional killing assays to provide a comprehensive assessment of antibiotic accumulation and its biological consequences.
The experimental workflow illustrates the logical progression from basic cell preparation through transport kinetics characterization to functional validation in bacterial killing assays. This integrated approach allows researchers to not only quantify drug accumulation but also directly link intracellular concentrations to enhanced bactericidal activity. The workflow highlights the importance of using multiple complementary techniques to build a comprehensive understanding of how this compound concentrates within phagocytes and enhances their antimicrobial functions against intracellular pathogens.
When interpreting this compound transport data, the linear Lineweaver-Burk plots indicate classic Michaelis-Menten kinetics, consistent with a specific carrier-mediated process rather than simple diffusion. The Km values of approximately 250 μg/ml demonstrate a relatively low affinity transport system, which may be optimized for accumulating the antibiotic when extracellular concentrations are high during therapy. The temperature sensitivity of uptake (complete inhibition below 4°C) provides additional evidence for an active, energy-dependent process rather than passive diffusion. When comparing different cell types, the similar kinetic parameters between mature PMNs and HL-60 granulocytes suggest that the transport system is maintained throughout myeloid differentiation [1].
In assessing bacterial killing assays, the bacteria-to-PMN ratio proves critically important for detecting this compound-enhanced killing. The significant enhancement (p<0.04) observed at a 100:1 ratio but not consistently at 30:1 suggests that intracellular antibiotic concentration becomes particularly valuable when phagocytes are overwhelmed by high bacterial challenges. This ratio-dependent effect mirrors clinical scenarios where antibiotics provide the greatest benefit in severe infections. The shorter half-times for killing achieved by this compound-loaded PMNs indicate not just greater overall killing but faster bacterial elimination, which could be crucial for controlling rapidly progressing infections [1].
Low Intracellular Accumulation: If measured accumulation ratios fall significantly below the expected 28-71 fold range, verify cell viability throughout the assay, confirm proper temperature control (37°C for uptake), and check the functionality of the oil centrifugation separation method. Also ensure cells are not activated or primed in ways that might alter transport activity.
High Background in Killing Assays: If control samples (antibiotic alone without PMNs) show substantial bacterial killing, consider potential contamination of this compound preparations with other antimicrobial agents or optimize the concentration used for loading to minimize extracellular effects while maintaining intracellular activity.
Variable Results Between Donors: When using primary PMNs from different donors, account for natural biological variability by including sufficient replicates and considering paired statistical tests. Some donor-to-donor variation in transport capacity may reflect genetic polymorphisms in transport systems.
These detailed protocols for measuring this compound intracellular concentration in phagocytes and assessing its functional consequences provide researchers with robust methods to investigate the unique pharmacokinetic properties of macrolide antibiotics. The combination of direct transport measurements and functional killing assays offers a comprehensive approach to studying antibiotic accumulation in immune cells. The remarkable ability of phagocytes to concentrate this compound intracellularly, achieving levels 28-71 times higher than the extracellular environment, represents an important synergy between antibiotics and host defense mechanisms. This concentrating effect translates to significantly enhanced killing of challenging intracellular pathogens like A. actinomycetemcomitans, particularly under high bacterial burden conditions. These methods not only facilitate basic research on antibiotic transport but also support drug development efforts aimed at optimizing antibiotics for intracellular activity and provide tools for investigating potential alterations in transport systems in various disease states or immune deficiencies.
This compound is a semi-synthetic macrolide antibiotic that exerts bacteriostatic action through inhibition of protein synthesis by binding to the 50S ribosomal subunit. It displays broad-spectrum activity against both Gram-positive and Gram-negative organisms, including respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical organisms including Legionella pneumophila. Additionally, this compound serves as a key component in combination therapies for Helicobacter pylori eradication regimens. The increasing global prevalence of this compound resistance across multiple bacterial species represents a significant public health concern that necessitates accurate susceptibility testing methods and appropriate interpretation to guide effective clinical therapy [1] [2].
The clinical importance of this compound susceptibility testing has been highlighted by the World Health Organization, which has included H. pylori on its list of drug-resistant bacteria due to escalating resistance rates worldwide. Treatment failure with this compound-containing regimens is closely associated with the development of resistance, particularly in H. pylori infections where this compound resistance is considered the most important factor responsible for eradication failure. Understanding the methodological approaches, interpretive criteria, and molecular mechanisms underlying this compound resistance is therefore essential for clinical microbiologists, researchers, and drug development professionals working to combat antimicrobial resistance [3] [2].
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) establishes standardized interpretive criteria for antimicrobial susceptibility testing, which are regularly updated to reflect current resistance patterns and clinical evidence. EUCAST breakpoints categorize microorganisms as Susceptible (S), Susceptible, increased exposure (I), or Resistant (R) based on pharmacokinetic-pharmacodynamic (PK/PD) properties and clinical outcome data [4]. For this compound, these breakpoints vary depending on the bacterial species, reflecting differential susceptibility patterns across pathogens.
Table: EUCAST this compound Breakpoints for Key Bacterial Pathogens (Version 13.0, 2025)
| Bacterial Species | Susceptible (S) MIC (mg/L) | Resistant (R) MIC (mg/L) | Notes |
|---|---|---|---|
| Streptococcus pneumoniae | ≤0.25 | >0.25 | Applies to respiratory infections |
| Streptococcus groups A, B, C, G | ≤0.25 | >0.25 | - |
| Staphylococcus aureus | ≤1 | >1 | - |
| Haemophilus influenzae | - | - | No breakpoints established; use ECOFF 32 mg/L if testing required |
| Helicobacter pylori | ≤0.25 | >0.25 | Resistance >15% impacts treatment guidelines |
For Haemophilus influenzae, EUCAST notes that clinical evidence for macrolide efficacy is conflicting due to high spontaneous cure rates, but recommends using the epidemiological cut-off (ECOFF) of 32 mg/L if testing is required. Importantly, no clinical breakpoints are established for Legionella pneumophila as there is no reference method or documented clinical outcomes related to antimicrobial susceptibility testing. Similarly, no breakpoints are available for Chlamydia pneumoniae, while for Mycoplasma pneumoniae, the Clinical and Laboratory Standards Institute (CLSI) has published guidance with a MIC above 1 mg/L considered resistant and below 0.5 mg/L considered sensitive for macrolides [1].
The PK/PD relationships for this compound inform both breakpoint development and dosing regimen optimization. This compound displays concentration- and time-dependent activity, with various PK/PD indices associated with efficacy. For this compound, the ratio of exposure in 24 hours compared to the MIC (free 24 h AUC:MIC) has been identified as the PK/PD index that best predicts antibacterial activity, with a total 24 h AUC:MIC of greater than 100 associated with bactericidal activity and positive outcomes in murine infection models. Clinical targets have been defined as a free 24 h AUC:MIC of 25-35, with some studies requiring a more conservative target of at least 100 [1].
In critically ill populations, population pharmacokinetic modeling has demonstrated that standard dosing regimens of 500 mg twice daily achieve reasonable PK/PD target attainment for most organisms with known clinical breakpoints. However, suboptimal antimicrobial exposure has been associated with treatment failure in critically ill patients, highlighting the importance of understanding PK/PD relationships in special populations where altered physiology may impact drug concentrations [1].
Phenotypic susceptibility testing methods measure the direct inhibitory effects of this compound on bacterial growth and represent the gold standard for resistance detection.
Broth Microdilution: This reference method involves testing two-fold serial dilutions of this compound in liquid media to determine the minimum inhibitory concentration (MIC). The MIC represents the lowest concentration that completely inhibits visible bacterial growth after 16-20 hours of incubation under standardized conditions. For fastidious organisms like H. pylori, special supplementation of media and extended incubation times are required [5].
Agar Dilution: Considered the reference method for H. pylori susceptibility testing, this technique incorporates this compound at various concentrations into solid agar media, which is then inoculated with standardized bacterial suspensions. After incubation under microaerophilic conditions, the MIC is determined as the lowest antibiotic concentration that inhibits visible growth [6].
Gradient Diffusion: Commercial gradient test strips (e.g., Etest) provide a quantitative MIC estimation and are widely used in clinical laboratories due to their convenience. However, for H. pylori, these methods require serial subcultivations for several days and may not identify specific resistance mechanisms [3].
Table: Comparison of Phenotypic Susceptibility Testing Methods for this compound
| Method | Principle | Standardization | Advantages | Limitations |
|---|---|---|---|---|
| Broth Microdilution | Two-fold dilutions in liquid media | ISO 20776-1 | Reference method, quantitative | Labor-intensive, specialized equipment |
| Agar Dilution | Antibiotic incorporated into solid agar | CLSI M45, EUCAST | Gold standard for H. pylori | Resource-intensive, batch variability |
| Gradient Diffusion | Pre-formed antibiotic gradient on strip | Manufacturer specifications | Flexible, quantitative MIC | Higher cost per test, quality variability |
| Disk Diffusion | Zone of inhibition around antibiotic disk | EUCAST methodology | Cost-effective, high throughput | Qualitative only, not for fastidious organisms |
Molecular methods detect genetic determinants associated with this compound resistance and offer advantages in speed and specificity compared to phenotypic methods.
Real-time PCR: This method enables rapid detection of point mutations in the 23S rRNA gene directly from clinical specimens. Commercial multiplex real-time PCR tests (e.g., Allplex H.pylori & ClariR Assay) can simultaneously detect H. pylori and the most frequent mutations (A2143G, A2142G, A2142C) associated with this compound resistance with high sensitivity and specificity. The entire process can be completed within 3-4 hours, significantly faster than culture-based methods [6] [3].
PCR-RFLP: Restriction Fragment Length Polymorphism analysis involves amplification of the 23S rRNA target gene followed by restriction digestion with specific enzymes (MboII or BsaI) to identify point mutations. This traditional method has been widely used to detect A2143G and A2144G mutations directly from gastric biopsy samples but has been largely superseded by real-time PCR methods in modern laboratories [3].
DNA Sequencing: Considered the gold standard for mutation detection, sequencing provides complete information about all potential mutations in the target gene. While highly accurate, it is more time-consuming and expensive than other molecular methods and requires specialized bioinformatics expertise for interpretation [3] [2].
Line Probe Assays: PCR-based line probe assays (e.g., LiPA) combine amplification with reverse hybridization to detect specific mutations using probe-coated strips. These assays offer a balance between comprehensiveness and practicality for clinical laboratories [3].
The primary mechanism of this compound resistance in H. pylori and other bacteria involves point mutations in the peptidyl-transferase loop of domain V of the 23S rRNA gene. These mutations result in a decreased affinity between bacterial ribosomes and this compound, preventing the drug from effectively inhibiting protein synthesis. The most clinically significant mutations include:
Additional mutations such as T2182C, T2289C, C2245T, and G2224A have been reported occasionally in macrolide-resistant H. pylori isolates but with lower frequency and variable impact on resistance levels. The specific genotype distribution demonstrates geographical differences, with A2143G and A2142G/C being most common in Europe, while A2144G is more prevalent in some Asian and North American countries [3] [2].
This compound resistance rates demonstrate significant geographic variation, influencing empirical treatment approaches and susceptibility testing recommendations. Recent studies highlight these global differences:
These geographic disparities underscore the importance of local surveillance data and region-specific treatment guidelines. In areas with high this compound resistance rates (>15%), molecular testing or culture with susceptibility testing should guide therapy rather than empirical this compound-containing regimens [6] [7].
The epidemiological cut-off value (ECOFF) distinguishes wild-type populations without acquired resistance mechanisms from non-wild-type populations with clinically significant resistance. For this compound, ECOFFs have been established for various bacterial species through analysis of MIC distributions from large isolate collections. EUCAST provides comprehensive MIC distribution data that informs breakpoint development and resistance surveillance [8] [4].
When interpreting MIC distributions, it is essential to recognize that these collated datasets include information from multiple sources, geographical areas, and time periods and should never be used to infer specific resistance rates for individual institutions or patient populations. Instead, they provide a framework for understanding the range of susceptibilities within bacterial populations and detecting emerging resistance patterns [8].
Implementing robust quality control procedures is essential for ensuring accurate and reproducible this compound susceptibility testing results. Recommended quality control strains include:
Validation of molecular methods should include both positive and negative controls for each target mutation, with periodic confirmation of results by DNA sequencing or an alternative reference method. Laboratories should establish assay performance characteristics including sensitivity, specificity, positive predictive value, and negative predictive value for each molecular test [3] [5].
Principle: This protocol describes the reference method for determining this compound MICs for H. pylori isolates using broth microdilution, adapted from standardized procedures [6] [3].
Materials:
Procedure:
Interpretation: Compare results to EUCAST clinical breakpoints (S ≤0.25 mg/L, R >0.25 mg/L). For quality control, test reference strain H. pylori ATCC 43504 with expected MIC range 0.016-0.125 mg/L [6] [3].
Principle: This protocol describes detection of the most frequent 23S rRNA gene mutations (A2143G, A2142G, A2142C) associated with this compound resistance in H. pylori directly from gastric biopsies using commercial real-time PCR assays [6] [3].
Materials:
Procedure:
Interpretation: The assay simultaneously detects H. pylori presence and identifies specific mutations. Report as "this compound-resistant" if A2143G, A2142G, or A2142C mutations are detected, and "this compound-susceptible" if only wild-type sequence is detected in H. pylori-positive samples [6] [3].
Implementing efficient testing algorithms optimizes this compound susceptibility testing based on clinical needs and laboratory resources. For H. pylori, the Maastricht VI Consensus Report recommends different approaches based on local resistance rates:
For routine bacteriology, selective testing approaches based on specimen type, patient factors, and local epidemiology optimize resource utilization while ensuring clinically relevant results [6] [7].
Laboratory reports should clearly communicate this compound susceptibility results with appropriate interpretive comments to guide therapy:
Correlation with clinical outcomes is essential for refining breakpoints and interpretive criteria. Laboratories should monitor and report rates of discordance between laboratory results and clinical response to identify potential limitations in current testing approaches [6] [4].
Diagram 1: Comprehensive workflow for this compound susceptibility testing incorporating both phenotypic and molecular methods, with result interpretation following EUCAST guidelines.
Diagram 2: Molecular mechanism of this compound resistance through 23S rRNA point mutations, demonstrating the relationship between genetic changes and treatment outcomes.
Accurate This compound susceptibility testing requires integration of appropriate methodological approaches, current breakpoint interpretation, and understanding of resistance mechanisms. The evolving global resistance landscape necessitates ongoing surveillance and method refinement to ensure optimal patient outcomes. Molecular methods offer significant advantages in speed for detecting this compound resistance in H. pylori, while phenotypic methods remain essential for comprehensive susceptibility profiling and breakpoint development. Implementation of standardized protocols and quality assurance procedures ensures reliable results that effectively guide clinical decision-making for this compound-containing regimens across various infectious diseases.
Clarithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. This document details the critical pharmaceutical parameters for its oral suspension form, including storage conditions, preparation protocol, and composition [1] [2] [3].
The stability of this compound oral suspension is highly dependent on storage conditions both before and after reconstitution. The following table summarizes the key stability parameters.
| Parameter | Before Reconstitution (Granules) | After Reconstitution (Suspension) |
| Shelf Life | Follow manufacturer's expiry date on bottle. | 14 days [1] [2] [4] |
| Storage Temperature | Store at room temperature. | Store at room temperature: 15°C to 30°C (59°F to 86°F) [2] [3] [4]. |
| Special Storage Instructions | Protect from light and excessive moisture. | • Do not refrigerate [2] [4]. • Shake well before each use [4] [5]. |
Understanding the complete formulation is critical for compatibility and stability studies.
| Component | Function | Concentration |
| This compound | Active Pharmaceutical Ingredient (API) | 125 mg or 250 mg [1] [3] |
| Sucrose | Sweetener, Bulking Agent | 2508.0 mg [1] |
| Aspartame | Sweetener | 20.0 mg [1] |
This is the standard methodology for preparing the oral suspension from the granular powder, as per the manufacturer's instructions [2].
Title: Reconstitution Workflow for this compound Oral Suspension
The following diagram outlines the preparation steps:
Materials:
Methodology:
| Target Concentration | Final Reconstituted Volume | Amount of Water to Add |
| 125 mg/5 mL | 50 mL | 29.5 mL [2] |
| 125 mg/5 mL | 100 mL | 59 mL [2] |
| 250 mg/5 mL | 50 mL | 28.5 mL [2] |
| 250 mg/5 mL | 100 mL | 57 mL [2] |
Key properties relevant for formulation scientists.
| Property | Detail | Reference |
| Chemical Name | 6-0-methylerythromycin | [3] |
| Molecular Formula | C₃₈H₆₉NO₁₃ | [3] |
| Molecular Weight | 747.95 g/mol | [3] |
| Solubility | Soluble in acetone; slightly soluble in methanol, ethanol, and acetonitrile; practically insoluble in water. | [3] |
| Appearance | White to off-white crystalline powder. | [3] |
| Mechanism of Action | Binds to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. | [3] |
The table below summarizes the frequency and characteristics of key GI adverse effects based on post-marketing surveillance and clinical trials to help you quantify and communicate these risks [1] [2].
| Adverse Effect | Reporting Frequency (Adults) | Characteristics & Clinical Notes |
|---|---|---|
| Diarrhea | Very Common (1-10%) [2] | Ranges from mild to severe; can be dose-related [2]. |
| Nausea | Very Common (up to 12.3%) [2] | One of the most frequently reported effects [2]. |
| Abdominal Pain | Very Common (1-10%) [2] | Includes pain and discomfort [2]. |
| Vomiting | Common (1-10%) [2] | Most frequently reported signal in children (0-17 years) [1]. |
| Dyspepsia | Common (1-10%) [2] | Indigestion, heartburn [2]. |
| *Clostridium difficile*-Associated Diarrhea (CDAD) | Frequency Not Reported (Rare but Serious) | Can range from mild diarrhea to fatal colitis; may occur over 2 months after treatment ends [2]. |
Q1: What are the most critical GI-related risks to monitor for? The most serious risk is CDAD. Evaluate any patient presenting with diarrhea, as it may indicate CDAD, which can be fatal. CDAD has been reported even more than two months after antibiotic use. Do not use anti-peristaltic agents if CDAD is suspected [2].
Q2: Are certain age groups more susceptible to specific GI effects? Yes, analysis of the FDA Adverse Event Reporting System (FAERS) database shows clear trends [1]:
Q3: How can these adverse effects be managed or mitigated?
This compound exhibits immunomodulatory effects beyond its antibacterial activity. Recent research suggests this involves mitochondrial quality control. The diagram below illustrates this proposed signaling pathway.
Mechanism of CAM Anti-inflammatory Action
Diagram Interpretation: This model proposes that this compound (CAM) binds to NIPSNAP1 and 2 proteins in airway epithelial cells. Under normal conditions (left), these proteins help maintain mitochondrial function, which acts as a signaling hub for Toll-like receptor 4 (TLR4)-mediated production of the pro-inflammatory cytokine IL-8. When CAM binds, it causes a transient functional inhibition of NIPSNAPs, leading to temporary mitochondrial dysfunction (measured as a reduced oxygen consumption rate). This disrupts the mitochondrial signaling role, ultimately suppressing IL-8 production and the broader inflammatory response [4].
This protocol is based on the methodology used in the research cited [4].
1. Cell Culture and Treatment:
2. Stimulation and Sample Collection:
3. Analysis:
Key Control: Include a positive control (LPS stimulation without CAM) and a negative control (no LPS, no CAM) to establish baseline and maximum IL-8 induction.
To effectively manage and investigate this compound's GI effects:
This compound is a macrolide antibiotic that exerts potent mechanism-based inhibition of the cytochrome P450 3A4 enzyme, creating significant challenges for drug development and clinical use. Unlike reversible inhibitors, this compound undergoes CYP3A4-mediated bioactivation to form reactive intermediates that covalently bind to the enzyme's heme moiety, resulting in irreversible enzyme inactivation. This unique mechanism requires synthesis of new enzyme protein to restore activity, leading to prolonged interaction effects that persist beyond this compound clearance from circulation. Understanding these kinetics is essential for designing appropriate drug-drug interaction (DDI) studies and developing risk mitigation strategies in clinical practice.
The molecular mechanism involves CYP3A4-mediated N-demethylation of this compound's tertiary amine group, generating a nitrosoalkane intermediate that forms a stable metabolic-intermediate complex (MIC) with the CYP3A4 heme iron. This complex effectively removes functional enzyme from the pool until new enzyme can be synthesized, a process that can take several days. This explains why this compound's inhibitory effects persist long after the drug has been eliminated from circulation. The time-dependent nature of this inhibition necessitates specific considerations for DDI study design, particularly regarding the duration of this compound pretreatment required to achieve maximal enzyme inhibition.
| Parameter | Value | Significance | Source |
|---|---|---|---|
| KI (Liver) | 5.3 μM | Concentration for half-maximal inactivation | [1] |
| kinact (Liver) | 0.4 h⁻¹ | Maximal inactivation rate constant | [1] |
| kinact (Intestine) | 4 h⁻¹ | Maximal intestinal inactivation rate | [1] |
| Time to Maximal Inhibition | 4 days (liver), 1 day (intestine) | Duration to achieve 90% of minimum CYP3A4 activity | [2] |
| Enzyme Recovery Half-life | 12-24 hours | Time for CYP3A4 regeneration after inhibition | [3] |
| Optimal DDI Study Dosing | 500 mg twice daily for 5 days | Protocol for maximal CYP3A4 inhibition | [2] |
Table 1: Key kinetic parameters for this compound-mediated CYP3A4 inhibition
| Substrate Drug | Route | AUC Increase (Fold) | Clinical Impact | |-------------------|-----------|------------------------|---------------------| | Midazolam | Oral | 5.3-7.0 | Prolonged sedation, respiratory depression | [1] | | Midazolam | Intravenous | 2.6 | Moderate sedation enhancement | [1] | | Triazolam | Oral | 5.0 | Enhanced psychomotor effects | [4] | | Edoxaban | Oral | 1.53 (therapeutic dose) | Potential bleeding risk increase | [5] | | Edoxaban | Microdose | 2.03 | Overestimation of clinical interaction | [5] | | Sildenafil | Oral | 2.0 | Increased hypotension risk | [6] | | Atorvastatin | Oral | 4.0 | Increased myopathy risk | [3] | | Simvastatin | Oral | 10.0 | Significant myopathy risk | [3] |
Table 2: Magnitude of this compound interactions with key CYP3A4 substrates
This compound Dosing Protocol: Based on PBPK modeling simulations, the recommended regimen for achieving maximal and consistent CYP3A4 inhibition is 500 mg twice daily for 5 days. This duration ensures that ≥90% of individuals reach ≥90% of their minimum hepatic and intestinal CYP3A4 activity. Shorter durations or lower doses may result in incomplete enzyme inhibition and underestimation of interaction potential. This protocol achieves approximately 80% mean inhibition of hepatic CYP3A4 and 94% mean inhibition of intestinal CYP3A4 activity, providing robust assessment of interaction magnitude.
Subject Selection Considerations: When designing DDI studies, account for demographic factors that may influence interaction magnitude. PBPK analyses indicate consistent inhibition patterns across sex, race, and age groups with the 500 mg twice daily regimen. However, special populations such as elderly patients (≥65 years) may demonstrate enhanced susceptibility to drug interactions due to age-related pharmacokinetic changes and polypharmacy, as identified in pharmacovigilance studies. Inclusion of endogenous CYP3A4 biomarkers such as 6β-OH-cortisone/cortisone ratio and 4β-hydroxycholesterol can provide complementary assessment of enzyme inhibition, though these markers have limitations in detecting intestinal CYP3A4-mediated interactions.
LC-MS/MS Bioanalysis: For accurate quantification of substrate drugs and metabolites, implement validated UPLC-MS/MS methods with sufficient sensitivity. Lower limits of quantification should be established at least at 1 pg/mL for microdosed probes and appropriate levels for therapeutic concentrations. For midazolam, a specific CYP3A4 probe, validated assays should quantify both parent drug and major metabolites (1'-hydroxymidazolam and 4-hydroxymidazolam) to fully characterize metabolic inhibition.
Pharmacokinetic Sampling Strategy: Design sampling protocols to adequately characterize exposure changes. For most CYP3A4 substrates, collect samples pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, and 24 hours post-dose. For drugs with longer half-lives (like this compound itself), extend sampling to 48 hours. When using midazolam as a phenotypic probe, a limited sampling strategy at 2, 2.5, 3, and 4 hours post-dose can effectively assess CYP3A4 activity through the midazolam AUC2-4 parameter.
PBPK Modeling Implementation: Develop physiologically based pharmacokinetic models that incorporate both hepatic and intestinal CYP3A4 inactivation. These models should account for nonlinear this compound pharmacokinetics due to autoinhibition, with key parameters including CYP3A4-mediated metabolic clearance, non-CYP3A4 clearance pathways, and tissue distribution. The semiphysiologically based pharmacokinetic model described in research incorporates compartments representing gut lumen, gut wall, portal vein, and liver, with differential equations to simulate time-dependent enzyme inactivation.
Critical Model Parameters: When building PBPK models for this compound DDI prediction, ensure inclusion of accurate values for enzyme degradation rate (kdeg), with reported hepatic kdeg of approximately 0.03 h-1 and intestinal kdeg of 0.05 h-1. Initial in vitro KI and kinact values may require optimization through iterative fitting to clinical DDI data, as direct application of in vitro values may not accurately predict in vivo effects.
Figure 1: Comprehensive workflow for clinical DDI studies with this compound
Figure 2: Molecular mechanism of this compound-mediated CYP3A4 inactivation
What is the optimal this compound dosing regimen for CYP3A4 DDI studies? Based on PBPK simulations, 500 mg twice daily for 5 days achieves maximal inhibition of both hepatic (80%) and intestinal (94%) CYP3A4 activity. This duration ensures 90% of individuals reach 90% of their minimum CYP3A4 activity in both liver (4 days) and intestine (1 day). Shorter regimens may result in incomplete inhibition and underestimation of DDI potential.
How long should the washout period be after this compound administration before assessing CYP3A4 recovery? Due to the mechanism-based inhibition, a minimum 7-10 day washout is recommended to assess enzyme recovery. The irreversible nature of inhibition means that restoration of CYP3A4 activity depends on synthesis of new enzyme, with an estimated half-life of 12-24 hours for enzyme regeneration.
Why do PBPK models underperform in predicting this compound DDIs using in vitro parameters? Direct application of in vitro KI and kinact values often underestimates the in vivo interaction magnitude because they don't fully capture the complex interplay between hepatic and intestinal metabolism and the nonlinear pharmacokinetics of this compound itself. Improved predictions are achieved through iterative optimization of these parameters using clinical DDI data, with reported optimal values of KI = 5.3 μM and kinact = 0.4 h⁻¹ (liver) and 4 h⁻¹ (intestine).
Can microdose cocktails reliably predict this compound interactions with CYP3A4 substrates? Microdose cocktails provide useful screening data but may not always accurately predict therapeutic-level interactions. For example, microdosed edoxaban showed 2.03-fold AUC increase versus 1.53-fold for therapeutic doses, while apixaban and rivaroxaban microdose interactions aligned with therapeutic exposures. Always confirm microdose findings with targeted therapeutic dose studies for definitive DDI assessment.
How do we assess the clinical significance of observed interactions? Clinical significance depends on multiple factors including the therapeutic index of the substrate drug, magnitude of exposure change, and availability of monitoring strategies. For drugs with narrow therapeutic indices (e.g., carbamazepine, pimozide) even modest interactions may be clinically significant, while for wider therapeutic index drugs, larger exposure changes may be acceptable with appropriate monitoring.
Why does the interaction magnitude differ between oral and intravenous midazolam? The differential effect (5.3-7.0-fold vs. 2.6-fold AUC increase) demonstrates the dual inhibition of intestinal and hepatic CYP3A4. Oral substrates undergo first-pass metabolism in both gut and liver, while intravenous administration bypasses intestinal metabolism. This differential can be used to estimate the relative contribution of intestinal versus hepatic CYP3A4 inhibition.
This compound presents a complex DDI profile due to its mechanism-based inhibition of CYP3A4, nonlinear pharmacokinetics, and differential effects on intestinal versus hepatic metabolism. Successful management of these interactions in drug development requires appropriate study design with optimal this compound dosing (500 mg twice daily × 5 days), comprehensive modeling approaches that account for both hepatic and intestinal metabolism, and careful interpretation of results in context of the specific substrate drug's characteristics. The troubleshooting guidelines and experimental workflows provided in this document offer technical support for researchers designing and interpreting DDI studies involving this important macrolide antibiotic.
The table below summarizes key characteristics of clarithromycin-induced neurotoxicity based on case reports and pharmacovigilance data:
| Feature | Summary of Findings |
|---|---|
| Reported Symptoms [1] [2] [3] | Delirium, psychosis (delusions, hallucinations), confusion, agitation, anxiety, non-convulsive status epilepticus (NCSE), seizures, catatonia. |
| Time to Onset [1] | 1 to 10 days after initiation (mean: 5 days). |
| At-Risk Populations [1] [2] [4] | Elderly patients, individuals with pre-existing psychiatric illness or renal impairment. |
| Outcome after Discontinuation [1] [2] | Generally excellent, with full recovery typically occurring within 24 hours to a few days. |
| Incidence (FAERS Data) [4] | In a large database analysis, psychiatric adverse events were more strongly associated with adult populations. |
The exact mechanism is not fully elucidated, but several key hypotheses exist based on the drug's known actions [2] [3] [5]:
The following diagram illustrates the primary hypothesized pathway:
A systematic workflow is essential for identifying and managing suspected cases. Key diagnostic steps and management principles are outlined below.
For a suspected case of this compound neurotoxicity, follow this diagnostic and management workflow:
For researchers, the following methodologies are relevant for studying this adverse event:
This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoform [1] [2]. This is a key mechanism for many drug-drug interactions.
The table below summarizes the core pharmacokinetic parameters relevant to its metabolism:
| Parameter | Description |
|---|---|
| Primary Metabolic Pathway | Hepatic metabolism via Cytochrome P450, predominantly CYP3A4/5 [1] [2] [3]. |
| Active Metabolite | 14-hydroxy-clarithromycin, which also contributes to antibacterial activity [1]. |
| Elimination Half-Life | 3.3 to 4.9 hours in adults, though this can increase with higher doses due to saturable metabolism [1] [4]. |
| Role in Drug Interactions | Acts as a strong mechanism-based inhibitor of CYP3A4, forming inactive complexes with the enzyme and inhibiting the metabolism of other drugs [5] [3] [6]. |
This metabolic pathway can be visualized as follows:
While detailed dosing for various infections is well-established, official guidelines do not provide specific dose adjustments for hepatic impairment. The focus is instead on clinical vigilance.
| Clinical Scenario | Recommendation / Finding |
|---|---|
| General Hepatic Impairment | Use with caution. No specific dose adjustment is recommended in the product label, but patients should be closely monitored for signs of toxicity [2] [7]. |
| Pre-existing Liver Disease | Contraindicated in patients with a history of cholestatic jaundice or hepatic impairment that occurred while taking this compound [7]. |
| Hepatotoxicity | Clinically apparent liver injury is rare but can occur. It typically presents as a cholestatic or mixed hepatitis, often within 1-3 weeks of starting therapy. Recovery is usually complete upon discontinuation [2]. |
As a strong CYP3A4 inhibitor, this compound can significantly increase the plasma concentration of co-administered drugs that are metabolized by the same pathway. This is a major consideration in study design and patient safety.
The table below lists examples of drugs involved in significant interactions:
| Interacting Drug Class | Example Drugs | Clinical Consequence & Recommendation |
|---|---|---|
| Benzodiazepines | Midazolam, Triazolam, Alprazolam [5] [1] | Significantly increased AUC and enhanced sedative effects. Avoid combination or reduce benzo-diazepine dose by 50-75% [5]. |
| Statins | Simvastatin, Lovastatin, Atorvastatin [8] [7] | Increased risk of myopathy and rhabdomyolysis. Avoid combination with simvastatin and lovastatin [7]. |
| Immunosuppressants | Cyclosporine, Tacrolimus [1] | Increased plasma levels of immunosuppressant, leading to toxicity (e.g., nephrotoxicity). Monitor drug levels closely [1]. |
| GI Motility / Antihistamines | Cisapride, Astemizole, Terfenadine [1] [9] [7] | Increased risk of serious cardiac arrhythmias (QT prolongation, torsades de pointes). Combination is contraindicated [7]. |
| Antipsychotics | Pimozide, Clozapine [5] [7] | Increased antipsychotic levels and risk of arrhythmias (pimozide) or seizures (clozapine). Contraindicated with pimozide [7]. |
For researchers studying this interaction, here is a summarized in vitro protocol using human liver microsomes to assess the inhibition potential of a new drug against this compound as a comparator [3] [6].
Q1: Why might no specific dose adjustment be listed for hepatic impairment, despite its hepatic metabolism?
Q2: In an in vitro system, why is pre-incubation with NADPH important when studying this compound?
Q3: A clinical study subject with normal renal function develops elevated liver enzymes while on this compound. What are the key actions?
Q: What are the primary molecular mechanisms of clarithromycin resistance in H. pylori? this compound resistance predominantly arises from point mutations in the 23S rRNA gene that reduce the antibiotic's binding affinity to the bacterial ribosome [1] [2]. The table below summarizes the key mutations and their characteristics.
| Mutation | Nucleotide Change | Prevalence & Clinical Impact | Notes |
|---|---|---|---|
| A2143G | Adenine to Guanine | Most frequently detected mutation (78.9% of resistant cases in one study); associated with high-level resistance (MIC >256 mg/L) [3]. | |
| A2142G | Adenine to Guanine | Less common (21.1% of cases); also associated with very high-level resistance (MIC >256 mg/L) [1] [3]. | |
| A2142C | Adenine to Cytosine | Relatively rare; not detected in some recent studies [3]. | A transversion mutation [4]. |
Other potential mechanisms include:
Q: What are the reliable methods for detecting this compound resistance?
Here is a comparison of common detection methodologies:
| Method | Principle | Key Procedural Steps | Advantages | Limitations |
|---|
| Agar Dilution (Reference) [4] | Determines Minimum Inhibitory Concentration (MIC) by incorporating antibiotic into solid medium. | 1. Prepare serial this compound dilutions in agar. 2. Spot-inoculate with bacterial suspension. 3. Incubate and visually assess growth. | Reliable reference standard. | Time-consuming; not feasible for routine use. | | Sanger Sequencing [1] | Directly sequences the target region to identify mutations. | 1. PCR-amplify domain V of 23S rRNA gene. 2. Purify amplicon. 3. Perform cycle sequencing and capillary electrophoresis. | Gold standard for mutation identification; detects known/novel mutations. | Requires specialized equipment; higher cost. | | Real-time PCR [3] | Uses specific probes to detect mutant alleles in DNA from biopsies or cultures. | 1. Extract DNA from sample. 2. Perform multiplex real-time PCR with hydrolysis probes. 3. Analyze fluorescence for mutation detection. | Fast (hours); high-throughput; can be used directly on biopsies. | Only detects pre-defined mutations. | | ARMS-LAMP [6] | Isothermal amplification with primers specific to wild-type/mutant sequences. | 1. Design LAMP primers overlapping mutation site. 2. Amplify DNA at constant temperature (e.g., 63°C). 3. Detect amplification via turbidity/fluorescence. | Rapid (<2 hours); minimal equipment; potential for field use. | Requires careful primer design/validation; not yet widely adopted. |
Q: A resistant strain shows no known 23S rRNA mutations. What could be the reason?
Q: How can I improve the success of this compound resistance detection directly from clinical samples?
The following diagram illustrates a recommended workflow for detecting and analyzing this compound resistance in a clinical or research setting.
Q: What are the clinical implications of these resistance mechanisms?
Q: What are the emerging areas of research in macrolide resistance?
| Aspect | Key Findings / Method | Quantitative Result / Condition | Citation |
|---|---|---|---|
| Primary Degradation Cause | Acid-catalyzed hydrolysis in stomach | Very labile in acidic conditions; better solubility at low pH but degrades rapidly | [1] |
| Stabilization Method | Amorphous Solid Dispersion (ASD) with cellulose acetate adipate propionate (CAAdP) | 54% of CLA released intact vs. 0% from HPMCAS ASD | [1] |
| Stabilization Method | ASD with alkalizers (e.g., MgO, Na2CO3) | Modulates microenvironmental pH to protect acid-labile drugs | [2] |
| Stabilization Method | Nanosuspensions stabilized with HPMC | Particle size reduction to nanoscale improves dissolution in neutral pH | [3] |
| Polymorphic Change | Crystal form transformation under acidic conditions (Form II → gel → Form A → Form B) | Mechanism: 3D growth of nuclei; observed in 0.1 M HCl | [4] |
| Degradation Kinetics | Photodegradation in environmental contexts (pH 7.0) | Half-life: ~0.33 hours; Kinetic constant (k): ~2.22 h⁻¹ | [5] |
Here are detailed methodologies for key stabilization strategies cited in the research.
This protocol is adapted from research on stabilizing esomeprazole, demonstrating the application of pH modulation for acid-labile drugs [2].
This protocol details the formation of this compound nanosuspensions to enhance dissolution while carefully considering stability [3].
Q1: My this compound nanosuspensions show excellent dissolution initially, but the drug degrades rapidly in acidic media. What is the cause?
Q2: Why does my this compound formulation undergo physical gelation or changes in crystallinity in acidic media?
Q3: How can I effectively screen different alkalizers for stabilizing this compound in my solid dispersion formulation?
The following diagram illustrates the logical relationship between the degradation problem and the tested stabilization strategies, helping you select an experimental direction.
The most promising research direction involves combining strategies. For instance, using an ASD with an alkalizer like MgO directly addresses the core chemical instability by creating a protective micro-environment [2]. The choice between methods like nanonization and controlled-release systems depends on your target product profile.
What is the core cardiac risk associated with this compound? this compound is associated with QT interval prolongation on the electrocardiogram (ECG) and an increased risk of a specific, life-threatening ventricular arrhythmia called Torsades de Pointes (TdP) [1] [2]. Regulatory bodies and scientific statements have classified it as a drug with a known risk of causing TdP [1].
Which patient populations are at the highest risk? Clinical evidence points to several key risk factors. The table below summarizes these based on case reports and cohort studies.
| Risk Factor Category | Specific Factors |
|---|---|
| Demographic | Female sex, Older age (especially over 65) [2] [3] |
| Pre-existing Cardiac Conditions | Structural heart disease (e.g., heart failure, hypertrophy), History of myocardial infarction (MI), Conduction-related diseases, Congenital Long QT Syndrome [2] [4] [3] |
| Metabolic & Systemic | Electrolyte disturbances (low potassium, magnesium, or calcium), Impaired liver or kidney function, Diabetes [3] |
| Pharmacogenetic | Genetic variations leading to reduced P-glycoprotein (P-gp) activity [5] |
| Concomitant Medications | Use of other QT-prolonging drugs, Co-prescription of P-gp or CYP3A4 inhibitors [2] [6] [5] |
The cardiotoxic effect of this compound primarily stems from its ability to inhibit a specific potassium channel in the heart, crucial for the repolarization phase of the cardiac action potential.
This diagram illustrates the primary pathway. This compound binds to and blocks the hERG (human Ether-à-go-go-Related Gene) channel, which conducts the rapid delayed rectifier potassium current (IKr) [1] [2]. This blockade delays ventricular repolarization, which is measured on the surface ECG as a prolonged QT interval, creating the substrate for TdP [1].
An important pharmacokinetic factor is the P-glycoprotein (P-gp) pathway. This compound is a substrate and inhibitor of P-gp, a drug efflux transporter [5]. Reduced P-gp activity—due to genetic factors or drug interactions—can lead to increased systemic exposure to this compound, thereby heightening the risk of cardiotoxicity [5].
The following table consolidates key quantitative findings from recent studies to aid in risk assessment and experimental design.
| Study Type / Model | Key Findings on this compound Cardiotoxicity |
|---|
| Pre-Clinical (Rat Model) [4] | - ECG Changes: Significant prolongation of QT and PR intervals, tachycardia, ventricular premature beats.
Based on the literature, here are key elements for monitoring this compound's cardiac effects in pre-clinical research and clinical trials.
1. Electrocardiogram (ECG) Monitoring
2. Serum Biomarker and Electrolyte Assessment
3. Considerations for Drug-Drug Interaction Studies
Mechanism of Association: this compound, like other broad-spectrum antibiotics, disrupts the normal colonic flora. This disruption can lead to overgrowth of C. difficile bacteria, which produce toxins (Toxin A and Toxin B) that damage the colon lining, causing inflammation and the formation of pseudomembranes [1] [2]. This is classified as a Major Potential Hazard [3].
Evidence from Clinical Cases: Case reports have documented PMC in patients receiving high-dose this compound as part of Helicobacter pylori eradication therapy (triple therapy with a proton pump inhibitor and amoxicillin or metronidazole) [4] [5] [6]. The onset of symptoms typically occurs during or within weeks of antibiotic treatment [4] [2]. Elderly patients may be at higher risk for morbidity [4].
Diagnosing PMC involves a combination of clinical evaluation and specific diagnostic tests to confirm the presence of C. difficile and assess the severity of colonic damage.
The table below outlines the primary diagnostic methods:
| Method | Primary Use/Detection | Key Features/Considerations |
|---|---|---|
| Stool Tests [7] [1] [8] | Detect C. difficile organisms or toxins | First-line, non-invasive. Tests include Glutamate Dehydrogenase (GDH) antigen, Toxin Enzyme Immunoassay (EIA), and Nucleic Acid Amplification Test (NAAT). |
| Blood Tests [7] [1] | Reveal unusually high white blood cell count (leukocytosis) | Supports diagnosis of infection; not specific to C. difficile. |
| Colonoscopy/Flexible Sigmoidoscopy [7] [1] | Direct visualization of pseudomembranes | Considered a gold standard for anatomic diagnosis. Useful if diagnosis is uncertain or patient is not responding to treatment. |
| Imaging Tests (CT scan/X-ray) [7] [1] | Detect complications (e.g., toxic megacolon, bowel perforation) | Can show patterns suggestive of severe colitis (e.g., "accordion sign"). |
The following diagram illustrates the general workflow from symptom presentation and diagnosis through the primary treatment options for this compound-associated PMC.
Based on the workflow, the core interventions are as follows:
The following table summarizes evidence-based clarithromycin combinations, their applications, and underlying mechanisms.
| Combination Partner | Disease / Pathogen Application | Key Findings / Mechanism | Source / Context |
|---|---|---|---|
| Doxycycline or Minocycline | Rhodococcus equi (in foals) | In vitro synergy; significantly reduces mutant prevention concentration (MPC) and narrows mutant selection window to curb resistance [1]. | Veterinary Medicine / In vitro study |
| Efflux Pump Inhibitors (Verapamil, Berberine) | Mycobacterium abscessus complex (MABC) | Verapamil shows high synergy (84.2% with bedaquiline, 57.9% with CLA); enhances intracellular drug accumulation [2]. | Non-tuberculous Mycobacteria / In vitro study |
| Bismuth, Metronidazole, Tetracycline | Helicobacter pylori | "Optimized Bismuth Quadruple Therapy" is a preferred 1st-line regimen; overcomes this compound resistance [3] [4]. | Human Clinical Guideline (ACG) |
| Thalidomide, Dexamethasone, etc. | Multiple Myeloma | Add-on immunomodulatory effects; suppresses pro-inflammatory cytokines (e.g., IL-6) and inhibits autophagy [5]. | Oncology / Clinical trials |
| Rifabutin, Amoxicillin | Helicobacter pylori | Alternative 1st-line/salvage regimen (e.g., Talicia); used when bismuth therapy fails or is unsuitable [3] [4]. | Human Clinical Guideline (ACG) |
For researchers aiming to validate and explore these combinations in the lab, here are detailed methodologies for two standard in vitro synergy tests.
This technique is used to determine the Fractional Inhibitory Concentration Index (FICI) and is well-established in research [2].
The workflow for this method is outlined below.
This method provides a dynamic profile of bacterial killing over time [1].
The workflow for this kinetic assay is as follows.
Q1: Our checkerboard assays often show high variability. How can we improve reproducibility?
Q2: We see a good FICI score, but the time-kill curve does not confirm strong synergy. Which result is more reliable?
Q3: What are the primary mechanisms behind this compound's synergy in non-antibiotic applications like cancer?
| Parameter | Clarithromycin | Azithromycin |
|---|---|---|
| Bioavailability | ~55% (increased to ~70% with food) [1] | ~37% (decreased with food) [1] |
| Cmax (μg/L) (after 500 mg single dose) | 1,600 [1] | 400 [1] | | Tmax (h) | 1.7 - 1.9 [1] | ~2.5 [1] | | AUC (μg·h/L) (Area Under the Curve) | 4.0 - 4.2 [1] | 3.39 (AUC0–72) [1] | | Protein Binding (%) | 65 - 75 [1] | 7 - 50 (concentration-dependent) [1] [2] | | Half-life (h) | 2.6 - 2.7 (may be longer in critically ill) [1] [3] | 11 - 14 (can extend to ~70 h with multiple doses) [1] [2] | | Volume of Distribution (Vd) | High (tissue > serum) [1] | Very high (~30 L/kg); tissue >> serum [2] | | Metabolism & Excretion | Hepatic; major active metabolite (14-OH-clarithromycin); renal excretion [1] [3] | Minimal hepatic metabolism; primarily biliary excretion unchanged; ~6% renal excretion [2] [4] | | Key Tissue Penetration | High in respiratory tissues (lungs, tonsils, nasal mucosa) [1] | Extremely high in tissues (10-100x serum) and phagocytes [1] [2] |
The data reveals fundamental differences that drive clinical and research considerations.
Understanding the experimental design is crucial for interpreting pharmacokinetic data.
These pharmacokinetic differences translate directly into R&D and clinical decision-making.
To help visualize the core metabolic and distribution pathways that underpin these PK differences, the following diagram summarizes the key processes.
| Comparison Drug | Clinical Cure Rate (this compound vs. Comparator) | Study Design & Population | Key Findings & Additional Outcomes |
|---|
| Cethromycin [1] | CL05-001 ITT: 83.1% vs 81.1% CL06-001 ITT: 82.9% vs 88.5% | Two double-blinded, randomized, multicenter, non-inferiority Phase III trials in adults with mild-to-moderate CAP. | Met non-inferiority endpoints. Encouraging efficacy in S. pneumoniae bacteremia. No significant safety concerns. | | Azithromycin [2] | End-of-therapy: 94% vs 95% Late follow-up: Relapse in 1% each group | Randomized, multicenter study in adults with mild-to-moderate CAP. Azithromycin: 3-day course; this compound: 10-day course. | A 3-day azithromycin course was as clinically effective and well-tolerated as a 10-day this compound course. | | Amoxicillin/Clavulanic Acid [3] | Test-of-cure (28-35 days): 92% vs 91% | Prospective, randomized, investigator-blinded, multicenter study in ambulatory patients with radiographically confirmed CAP. | Similar high rates of clinical cure, radiological improvement, and pathogen eradication. Both treatments were well-tolerated. | | Add-on therapy with β-lactams (this compound vs. Placebo) [4] | Primary Endpoint (Composite): Significantly higher with this compound (details in methodology below). | ACCESS trial: Double-blind, randomized, placebo-controlled trial in hospitalized CAP patients with evidence of systemic inflammation. | this compound addition enhanced early clinical response, attenuated inflammation, reduced risk of organ dysfunction, and shortened hospital stay. |
The methodologies of key trials provide context for interpreting the data above.
This recent trial investigated the anti-inflammatory role of this compound in hospitalized CAP patients.
The trial's workflow and key findings are summarized in the following diagram:
The table below summarizes key clinical study outcomes comparing this compound monotherapy and combination regimens for Mycobacterium avium complex (MAC) infections.
| Therapy Type | Study Design & Patient Population | Key Efficacy Findings | Key Safety/Resistance Findings |
|---|---|---|---|
| Monotherapy [1] | Prospective, open trial; 500 mg twice daily for 4 months in HIV-negative patients with MAC lung disease (n=30). | 58% (11/19) achieved sputum-negative conversion; significant reduction in colony counts observed [1]. | 16% (3/19) of patient isolates developed this compound resistance [1]. |
| Combination Therapy [2] | Retrospective review; regimen of this compound, rifampin, and ethambutol for >6 months in MAC lung disease (n=42). | 78.6% (33/42) overall culture conversion rate [2]. | Lower resistance risk; acquired macrolide resistance is rare with multi-drug regimens [3]. |
| Combination Therapy (Dose Effect) [2] | Subgroup analysis of the above study. | 87.1% culture conversion with >500 mg/day this compound vs. 54.5% with ≤500 mg/day [2]. | Not specified in the provided results. |
| Combination Therapy (Nationwide Data) [4] | Nationwide post-marketing study in Japan; CAM-based daily regimen (typically with rifampicin and ethambutol). | Final bacteriological conversion rate was nearly 95% upon treatment completion [4]. | Demonstrated tolerability of long-term therapy [4]. |
To evaluate this compound regimens, researchers employ specific methodologies for assessing treatment efficacy and microbial resistance.
The shift from monotherapy to combination therapy was driven by critical clinical findings, which can be visualized in the following workflow.
Most strong, direct comparative evidence focuses on Mycobacterium avium complex (MAC) lung disease. While a meta-analysis indicates that two-drug regimens may be comparable to three-drug regimens for some forms of MAC pulmonary disease, they are associated with a higher risk of resistance in disseminated infection [5]. Robust clinical data comparing this compound regimens for other nontuberculous mycobacteria (NTM) are more limited, though some evidence supports similar combination approaches for organisms like Mycobacterium massiliense [3].
The table below summarizes the key immunomodulatory mechanisms and supporting evidence for this compound, illustrating its multi-faceted role beyond antibacterial activity.
| Mechanism of Action | Biological Target / Effect | Key Supporting Evidence |
|---|---|---|
| Cytokine Suppression | Inhibits production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) [1] [2]. | Reduced IL-6 levels in NSCLC patients, improved cancer cachexia; suppressed IL-1β in human synoviocytes and monocytes [1] [2]. |
| Immune Cell Modulation | Reduces infiltration of neutrophils/PMN-MDSCs; inhibits M2 macrophage polarization (↓ Fizz1, ↓ Arginase1) [1]. | Prevention of premalignant lung lesions in CCSPCre; LSL-KrasG12D mouse model of lung cancer [1]. |
| NF-κB Pathway Inhibition | Suppresses NF-κB activation, reducing downstream inflammatory mediators [1]. | Reported in human monocytes, airway epithelial cells, and peripheral blood cells [1]. |
| Microbiome Remodeling | Alters gut/lung microbiome; increases probiotic Muribaculaceae, decreases pro-tumor Desulfovibrio [1]. | Linked to cancer prevention efficacy in a KRAS-mutant lung cancer mouse model [1]. |
For a practical research perspective, here is a summary of a pivotal preclinical study and the common clinical doses used to evaluate immunomodulatory effects.
| Study Aspect | Preclinical (Mouse Model) Details | Clinical Context (for reference) |
|---|---|---|
| Animal Model | CCSPCre; LSL-KrasG12D (KM-LUAD) mice [1]. | Advanced Non-Small Cell Lung Cancer (NSCLC) patients [1] [2]. |
| Dosing & Administration | 10 mg/kg/day for 10 weeks (oral gavage) or 700 ppm in diet [1]. | 400 mg/day, significantly increased median survival [1] [2]. |
| Key Efficacy Findings | Dose-dependent prevention of premalignant and malignant lung lesions; reduced pro-tumor inflammation; remodeling of the microbiome [1]. | Increased body weight, reduced cancer-associated cachexia; improved NK cell activity [1] [2]. |
| Primary Endpoint Analysis | Tumor burden assessed via histopathology (H&E staining); immune cell infiltration quantified by IHC for CD45, Gr1, F4/80, etc. [1]. | Serum cytokine levels (e.g., IL-6); overall survival; cachexia progression [1] [2]. |
To help visualize the core concepts and experimental flow, the following diagrams outline the primary immunomodulatory pathways and a common research workflow for validation.
When evaluating this compound for repurposing, it is important to consider the following aspects derived from the current literature:
The following table summarizes key pharmacokinetic parameters and tissue concentrations of clarithromycin, illustrating its extensive distribution beyond plasma. Data is primarily from a foundational pharmacokinetic study [1]:
| Parameter / Tissue | This compound Concentration | Time Post-Dose | Notes / Context |
|---|---|---|---|
| Bioavailability | 55% | -- | Increases to 70% when taken with food [1]. |
| Plasma Protein Binding | 65-75% | -- | Only the free, unbound fraction is biologically active [1]. |
| Lung Tissue | 13.5 mg/kg | 4 hours | Concentration of the parent compound [1]. |
| Tonsillar Tissue | 5.3 mg/kg | 4 hours | Concentration of the parent compound [1]. |
| Nasal Mucosa | 5.9 mg/kg | 4 hours | Concentration of the parent compound [1]. |
| Alveolar Macrophages | 23 mg/L | Up to 96 hours | Data for azithromycin, provided for context [1]. |
A key finding is that tissue concentrations of this compound and its active 14-OH metabolite consistently exceed the Minimum Inhibitory Concentration (MIC90) for common respiratory pathogens, which is a primary indicator of its efficacy [1].
Validating tissue concentration relies on robust analytical techniques and well-designed study protocols. Here are detailed methodologies from recent research.
A 2025 comparative study outlines two advanced methods for detecting this compound in biological samples like plasma [2]:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Electrochemical Immunosensor
A common and authoritative method for measuring tissue penetration involves administering the drug to patients scheduled for surgery [1]:
The process of delivering an antibiotic from administration to its site of action in tissue involves multiple steps. The following diagram illustrates this journey and the factors influencing this compound's effective tissue penetration.
Understanding these principles is key for designing effective dosing regimens. The high and sustained tissue concentrations of this compound support a concentration-dependent killing profile [3]. This means its efficacy is linked to the peak drug concentration (Cmax) relative to the pathogen's MIC. Dosing strategies should aim to maximize this ratio at the site of infection.
Furthermore, advanced approaches like Physiologically Based Pharmacokinetic (PBPK) Modeling are now used to predict antibiotic disposition in specific populations, such as children or patients with organ impairment, by simulating drug concentration-time profiles in plasma and various tissues [4].
This table synthesizes experimental data on key safety parameters and pharmacokinetic properties from the reviewed studies [1] [2] [3].
| Feature | Clarithromycin | Azithromycin | Erythromycin |
|---|---|---|---|
| General GI Tolerance | Better than erythromycin; lower discontinuation rates due to adverse effects [4]. | Well-tolerated; incidence of adverse events similar to this compound [5]. | Poorer tolerance; high rate of GI side effects and treatment discontinuations [2] [4]. |
| QTc Prolongation Risk | Associated with risk, particularly in susceptible patients [1] [3]. | Lowest risk among macrolides [3]. | Highest risk among macrolides [1] [3]. |
| Drug Interaction Potential (CYP3A) | High; significant inhibitor of CYP3A4, leading to numerous contraindications [1] [6] [7]. | Very Low; minimal participation in CYP-mediated interactions, making it safer in polypharmacy [1] [3]. | High; potent CYP3A4 inhibitor, with a high potential for severe interactions [1] [3]. |
| Hepatotoxicity | Reported; includes hepatitis, cholestasis, and rare hepatic failure [7]. | Not prominently reported in search results. | Associated with hepatotoxicity, especially in pregnancy [3]. |
| Bioavailability | 52-55% [2] [6] | ~37% [2] | ~25% (base) [2] |
| Half-life (hours) | 2.6 - 2.7 (may increase with dose) [2] | 11 - 14 [2] | 1.5 - 3.0 [2] |
| Primary Metabolic Pathway | CYP3A [6] | Not primarily CYP-dependent [1] | CYP3A [1] |
The data in this guide are derived from standard pre-clinical and clinical research methods:
The diagram below outlines the core structure of a systematic safety review for macrolide antibiotics.
The table below summarizes data from a 1997 pharmacoeconomic model that analyzed costs from 12 randomized, double-blind clinical trials for treating community-acquired lower respiratory tract infection (LRTI), including acute exacerbation of chronic bronchitis and pneumonia [1].
| Antibiotic | Mean Total Cost per Episode (USD) | Mean Cost per Complication-Free Cure (USD) |
|---|---|---|
| Clarithromycin | ~$137 - $267 | $307 |
| Cefixime | Information Missing | ~$312 (estimated from text) |
| Amoxicillin/Clavulanate | Information Missing | ~$354 (estimated from text) |
| Erythromycin | Information Missing | ~$380 (estimated from text) |
| Cefuroxime | Information Missing | ~$399 (estimated from text) |
| Ampicillin | Information Missing | ~$465 (estimated from text) |
| Cefaclor | Information Missing | ~$612 |
The cost-effectiveness of this compound is supported by its pharmacological profile. Its primary and immunomodulatory mechanisms contribute to its clinical efficacy in respiratory infections.
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the translocation of amino acids and preventing the elongation of the peptide chain. This action is primarily bacteriostatic (inhibits growth) but can be bactericidal (kills bacteria) at higher concentrations [2] [3].
Beyond its direct antibacterial effect, this compound exhibits immunomodulatory properties that may enhance its efficacy in treating complex respiratory infections. It has been shown to suppress various pro-inflammatory cytokines [4]. The following diagram illustrates how these dual mechanisms contribute to its therapeutic effect.
Key immunomodulatory effects include:
The efficacy of this compound, which underpins its cost-effectiveness, has been evaluated in multiple clinical trials against other common treatments. The table below summarizes key outcomes for the extended-release (XR) formulation, which offers once-daily dosing [5] [6].
| Infection | Comparator | Clinical Cure Rate (this compound XR vs. Comparator) | Bacteriologic Cure Rate (this compound XR vs. Comparator) |
|---|---|---|---|
| Acute Exacerbation of Chronic Bronchitis (AECB) | Amoxicillin/Clavulanate (10-day) | 83-85% vs. similar rates | 86-92% vs. similar rates |
| Community-Acquired Pneumonia (CAP) | Levofloxacin | 88% vs. similar rates | 86% vs. similar rates |
| Acute Maxillary Sinusitis | This compound IR (14-day) | 85% vs. 79% (statistically equivalent) | Similar radiographic success |
| Lower Respiratory Tract Infection | This compound IR (5-day) | 72.5% (Cure) vs. 79.0% (Cure) | 95.0% vs. 91.8% |
Key Insights:
For a contemporary cost-effectiveness analysis, you would need to consider a broader framework. The following diagram outlines the core components and relationships in a comprehensive pharmacoeconomic evaluation.
To conduct an up-to-date analysis, researchers should gather data on:
Irritant